Cidoxepin hydrochloride
Description
A dibenzoxepin tricyclic compound. It displays a range of pharmacological actions including maintaining adrenergic innervation. Its mechanism of action is not fully understood, but it appears to block reuptake of monoaminergic neurotransmitters into presynaptic terminals. It also possesses anticholinergic activity and modulates antagonism of histamine H(1)- and H(2)-receptors.
Properties
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-CULRIWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25127-31-5, 1229-29-4 | |
| Record name | Cidoxepin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxepin Hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Doxepin Hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Doxepin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIDOXEPIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Molecular Mechanisms of Cidoxepin Hydrochloride
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cidoxepin, the (Z)-stereoisomer of doxepin, is a pharmacologically active compound with a multifaceted mechanism of action. While commercially available doxepin is a mixture of (E) and (Z) isomers (typically in an 85:15 ratio), cidoxepin itself demonstrates a distinct and potent pharmacological profile.[1] This technical guide elucidates the core molecular mechanisms of cidoxepin hydrochloride, offering a detailed perspective on its interaction with various neural targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Core Pharmacological Profile: A Multi-Target Agent
This compound exerts its therapeutic effects through a combination of actions on several key proteins involved in neurotransmission. Its mechanism is primarily characterized by the inhibition of monoamine reuptake and the potent antagonism of a wide range of G-protein coupled receptors (GPCRs).
Inhibition of Serotonin and Norepinephrine Reuptake
Similar to other tricyclic antidepressants (TCAs), cidoxepin is understood to function as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] By binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), it blocks the reabsorption of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing and prolonging their signaling to postsynaptic neurons. This modulation of serotonergic and noradrenergic pathways is believed to be the primary basis for its antidepressant and anxiolytic effects.[2]
Potent Histamine H1 Receptor Antagonism
A defining characteristic of cidoxepin is its exceptionally high affinity for the histamine H1 receptor, where it acts as a potent antagonist.[3] The (Z)-isomer, cidoxepin, has been shown to possess an approximately 5.2-fold higher affinity for the H1 receptor than its (E)-isomer counterpart.[4] This potent antihistaminic activity is responsible for the sedative and hypnotic effects of the drug, making it effective for the treatment of insomnia.[5] By blocking the H1 receptor, cidoxepin prevents the binding of histamine, a key wakefulness-promoting neurotransmitter in the central nervous system.
Broad Spectrum Receptor Antagonism
Beyond its primary targets, cidoxepin interacts with several other receptor systems, contributing to its overall pharmacological effect and side-effect profile. These actions include antagonism of:
-
Muscarinic Acetylcholine Receptors (M1-M5): Blockade of these receptors leads to anticholinergic effects.[2]
-
α1-Adrenergic Receptors: Antagonism at these receptors can contribute to effects such as orthostatic hypotension.[2]
-
Serotonin 5-HT2A and 5-HT2C Receptors: Interaction with these receptors is a common feature of many psychotropic medications and contributes to the complex downstream effects on mood and anxiety.[6]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) for doxepin (as an isomeric mixture) at various human receptors and transporters. It is critical to note that for the Histamine H1 receptor, the (Z)-isomer (Cidoxepin) is significantly more potent than the (E)-isomer.[4]
| Target | Ki (nM) |
| Histamine H1 Receptor | 0.25 |
| Serotonin Transporter (SERT) | 67.9 |
| Norepinephrine Transporter (NET) | 20.3 |
| Dopamine Transporter (DAT) | 7740 |
| Muscarinic Receptors | |
| Muscarinic M1 | 24 |
| Muscarinic M2 | 77 |
| Muscarinic M3 | 20 |
| Muscarinic M4 | 24 |
| Muscarinic M5 | 32 |
| Adrenergic Receptors | |
| α1A-Adrenergic | 12 |
| α1B-Adrenergic | 16 |
| α1D-Adrenergic | 12 |
| α2A-Adrenergic | 1500 |
| Serotonin Receptors | |
| 5-HT1A | 220 |
| 5-HT2A | 11 |
| 5-HT2C | 20 |
| 5-HT6 | 18 |
| 5-HT7 | 51 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY for Doxepin (isomeric mixture).[7] The Ki value for the H1 receptor is exceptionally high, and studies indicate the (Z)-isomer (Cidoxepin) has an even higher affinity, being ~5.2 times more potent than the (E)-isomer.[4]
Signaling Pathways and Molecular Interactions
The diverse receptor interactions of cidoxepin translate into the modulation of multiple intracellular signaling cascades.
Monoamine Transporter Inhibition
Cidoxepin's blockade of SERT and NET directly increases the availability of their respective neurotransmitters in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin and adrenergic receptors and their downstream signaling pathways.
GPCR Antagonism: The Histamine H1 Receptor Example
As an antagonist (inverse agonist) at the H1 receptor, cidoxepin binds to the receptor but does not elicit the conformational change required for activation. This competitively blocks histamine from binding and initiating the Gq/11 signaling cascade, thereby preventing the production of second messengers IP3 and DAG and subsequent intracellular calcium release.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Doxepin Hydrochloride | C19H22ClNO | CID 6419921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. doxepin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Pharmacological Profile of Cidoxepin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cidoxepin, the (Z)-stereoisomer of doxepin, is a pharmacologically active compound with a distinct profile that has garnered interest for its potent antihistaminic properties.[1] While doxepin, a mixture of (E) and (Z) isomers, has been utilized as a tricyclic antidepressant (TCA), cidoxepin itself was never marketed for this indication.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of cidoxepin hydrochloride, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, drawing from available data on both cidoxepin and the isomeric mixture of doxepin where specific data for cidoxepin is not available.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (3Z)-3-(6,11-dihydrodibenzo[b,e]oxepin-11-ylidene)-N,N-dimethylpropan-1-amine hydrochloride |
| Molecular Formula | C₁₉H₂₂ClNO |
| Molecular Weight | 315.8 g/mol [3] |
| Appearance | White crystalline solid |
| Solubility | Readily soluble in water, lower alcohols, and chloroform[2] |
Pharmacodynamics
Mechanism of Action
Cidoxepin exerts its pharmacological effects through a multi-faceted mechanism of action, primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) and as a potent antagonist at several G-protein coupled receptors.[1][3]
-
Serotonin and Norepinephrine Reuptake Inhibition: Like other tricyclic antidepressants, cidoxepin is believed to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[3] The (Z)-isomer, cidoxepin, is reported to be a more active inhibitor of serotonin and norepinephrine reuptake than the (E)-isomer.[1]
-
Receptor Antagonism: Cidoxepin is a potent antagonist at histamine H1 receptors, a property that underlies its investigation for the treatment of chronic urticaria.[4] It also exhibits antagonist activity at muscarinic acetylcholine receptors and α1-adrenergic receptors, contributing to its side effect profile.[3][5]
Receptor Binding Affinity
Quantitative data on the receptor binding affinities of this compound are limited. The available data, primarily from studies on doxepin (as an isomeric mixture), indicate a high affinity for the histamine H1 receptor. The (Z)-isomer (cidoxepin) is noted to have a higher affinity for the H1 receptor than the (E)-isomer.
| Receptor/Transporter | Ligand | Kᵢ (nM) | pA₂ | Species/Tissue |
| Histamine H₁ | Doxepin | 0.020 | 9.72 | Rat Brain / Guinea Pig Ileum[4] |
| Histamine H₂ | Doxepin | - | 6.00 | Guinea Pig Atrium[4] |
| Muscarinic Acetylcholine | Doxepin | - | 7.08 | Guinea Pig Ileum[4] |
| Serotonin Transporter (SERT) | Doxepin | - | - | - |
| Norepinephrine Transporter (NET) | Doxepin | - | - | - |
| α₁-Adrenergic | Doxepin | - | - | - |
Note: Data for doxepin is presented as an isomeric mixture unless otherwise specified. The pA₂ value is a measure of antagonist potency.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of cidoxepin has been studied primarily as a component of the doxepin isomeric mixture.
| Parameter | Description |
| Absorption | Doxepin is well-absorbed after oral administration, with a mean fraction absorbed of 0.29 for each isomer.[6][7] Peak plasma concentrations are typically reached within 2-4 hours. |
| Distribution | Doxepin exhibits a large volume of distribution, suggesting extensive tissue uptake. Plasma protein binding is approximately 80-85%. |
| Metabolism | Cidoxepin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2D6.[8] The major metabolic pathway is N-demethylation to form the active metabolite, (Z)-desmethyldoxepin (nordoxepin).[9] The oral clearance of (Z)-doxepin is approximately 2-fold lower in CYP2C19 poor metabolizers compared to extensive metabolizers.[8] |
| Excretion | The metabolites of doxepin are primarily excreted in the urine. |
Pharmacokinetic Parameters
| Parameter | Value |
| Tₘₐₓ (oral) | 2 - 4 hours |
| t₁/₂ (elimination) | 8 - 24 hours (Doxepin) |
| t₁/₂ (elimination) | 33 - 80 hours (Desmethyldoxepin) |
| Oral Bioavailability | ~29%[7] |
| Volume of Distribution (Vd) | 9 - 33 L/kg |
| Clearance (CL) | 0.4 - 1.6 L/h/kg |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of Serotonin and Norepinephrine Transporters.
Caption: Histamine H1 Receptor Antagonist Signaling Pathway.
Caption: Muscarinic and α1-Adrenergic Receptor Antagonism.
Experimental Workflows
The following diagrams outline the general workflows for key experiments used to characterize the pharmacological profile of compounds like this compound.
Caption: General Workflow for a Radioligand Binding Assay.
Caption: General Workflow for In Vivo Microdialysis.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a test compound (e.g., this compound) for a specific receptor.
-
Preparation of Receptor Membranes:
-
Homogenize tissue known to express the target receptor or cultured cells overexpressing the receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the receptor membrane preparation, a known concentration of a specific radioligand for the target receptor, and varying concentrations of the unlabeled test compound (cidoxepin).
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Microdialysis for Monoamine Levels (General Protocol)
This protocol outlines a general procedure to measure the effect of cidoxepin on extracellular levels of serotonin and norepinephrine in the brain of a conscious, freely moving animal.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting a specific brain region (e.g., prefrontal cortex or hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After a stable baseline of neurotransmitter levels is established, administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for serotonin and norepinephrine content using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Quantify the concentrations of serotonin and norepinephrine in each sample.
-
Express the post-drug neurotransmitter levels as a percentage of the pre-drug baseline levels.
-
Analyze the time course of changes in neurotransmitter concentrations to determine the effect of cidoxepin.
-
Clinical Development for Chronic Urticaria
Cidoxepin has been investigated for the treatment of chronic urticaria, leveraging its potent histamine H1 receptor antagonist properties. Clinical trials have been conducted to evaluate its efficacy and safety in this indication.
A typical clinical trial design for chronic spontaneous urticaria (CSU) would involve:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults with a diagnosis of CSU who remain symptomatic despite treatment with H1-antihistamines.
-
Intervention: Oral administration of this compound at one or more dose levels, compared to a placebo.
-
Primary Efficacy Endpoint: Change from baseline in a validated urticaria activity score, such as the Urticaria Activity Score over 7 days (UAS7). The UAS7 assesses the severity of wheals and pruritus.
-
Secondary Efficacy Endpoints: May include assessments of angioedema, quality of life questionnaires, and the proportion of patients with well-controlled disease.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Conclusion
This compound is a pharmacologically active molecule with a dual mechanism of action as a serotonin-norepinephrine reuptake inhibitor and a potent antagonist at several key receptors, most notably the histamine H1 receptor. While its development as an antidepressant was not pursued, its strong antihistaminic properties have led to its investigation as a treatment for chronic urticaria. Further research providing more specific quantitative data on the receptor binding profile and pharmacokinetic parameters of cidoxepin will be crucial for a more complete understanding of its pharmacological profile and to fully delineate its therapeutic potential.
References
- 1. Doxepin - Wikipedia [en.wikipedia.org]
- 2. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of doxepin in the treatment of chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
Cidoxepin Hydrochloride: A Technical Whitepaper on its Serotonin-Norepinephrine Reuptake Inhibitor Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cidoxepin, the cis or (Z)-stereoisomer of doxepin, is a tricyclic antidepressant (TCA) with a significant pharmacological profile as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Commercial doxepin is a mixture of (E) and (Z) isomers, typically in an approximate 85:15 ratio, respectively.[1][2] This document provides an in-depth technical overview of the SNRI activity of Cidoxepin hydrochloride, consolidating available data on its mechanism of action, stereoselective pharmacology, and the experimental protocols used to characterize its function. While quantitative data for the mixed isomer, doxepin, is available, this paper will focus on the specific contributions and higher potency of the (Z)-isomer, Cidoxepin, in SNRI activity.
Introduction to this compound
Cidoxepin, chemically designated as (3Z)-3-(6H-benzo[c][3]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine, is a key component of the TCA doxepin.[3] Though developed in the 1960s, it was never marketed as a separate entity.[1] As a tertiary amine TCA, its mechanism of action is primarily centered on modulating the levels of key neurotransmitters in the synaptic cleft.[4] Specifically, it functions by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing their availability and prolonging their action, which is the characteristic mechanism of an SNRI.[1][3][4] Studies indicate that Cidoxepin, the (Z)-isomer, is a more potent inhibitor of both serotonin and norepinephrine reuptake compared to its (E)-isomer counterpart.[1]
Mechanism of Action: SNRI Activity
The therapeutic effects of Cidoxepin as an antidepressant are attributed to its ability to inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] These transporters are integral membrane proteins responsible for the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron.[5]
By binding to SERT and NET, Cidoxepin allosterically inhibits their function, leading to:
-
Increased Neurotransmitter Concentration: The blockage of reuptake results in a higher concentration of serotonin and norepinephrine in the synaptic cleft.
-
Enhanced Neurotransmission: This elevated concentration enhances the activation of postsynaptic serotonin and norepinephrine receptors, leading to downstream signaling cascades associated with mood regulation.
The dual inhibition of both SERT and NET is a key feature of SNRIs, often providing a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).
Stereoselective Pharmacology and Data Presentation
Doxepin's pharmacology is stereoselective. The commercially available mixture contains approximately 85% (E)-doxepin and 15% (Z)-doxepin (Cidoxepin).[1][2] Research indicates that the (Z)-isomer is more potent in its antidepressant activity, which is linked to its greater efficacy as an inhibitor of serotonin and norepinephrine reuptake.[1] The (E)-isomer is reported to be more active as a serotonin reuptake inhibitor, while the (Z)-isomer shows greater activity as a sedative.[3]
Table 1: Monoamine Transporter Binding Profile of Doxepin (Isomer Mixture)
| Transporter | Parameter | Value (nM) | Reference Compound | Value (nM) |
|---|---|---|---|---|
| Serotonin (SERT) | Ki | 67.7 | Imipramine | 1.4 |
| Norepinephrine (NET) | Ki | 18 | Imipramine | 37 |
| Dopamine (DAT) | Ki | >10,000 | GBR-12935 | 19 |
Note: Data presented is for the doxepin E/Z mixture and sourced from publicly available databases. It serves as an approximation, with the understanding that the (Z)-isomer (Cidoxepin) contributes significantly to the overall SNRI potency.
Experimental Protocols
The characterization of a compound's SNRI activity typically involves in vitro assays to determine its binding affinity and functional inhibition of SERT and NET.
Radioligand Binding Assays
These assays measure the affinity of a drug for a specific transporter.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Cidoxepin for SERT and NET.
-
Methodology:
-
Preparation of Membranes: Cell lines (e.g., HEK293) stably expressing human SERT or NET are cultured. The cells are harvested and homogenized to create membrane preparations rich in the target transporters.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the membrane preparations.
-
Incubation: Various concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the transporters.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of Cidoxepin that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Reuptake Inhibition Assays
These assays measure the functional ability of a drug to block the transport of neurotransmitters into cells.
-
Objective: To determine the IC50 of Cidoxepin for the inhibition of serotonin and norepinephrine uptake.
-
Methodology:
-
Cell Culture: Cells expressing SERT or NET are grown in culture plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) is added to the culture medium to initiate uptake.
-
Uptake Termination: After a defined incubation period, the uptake process is stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of radioactivity taken up is measured by scintillation counting.
-
Data Analysis: The concentration of Cidoxepin that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated.
-
Conclusion
This compound, the (Z)-isomer of doxepin, is a pharmacologically significant component that drives the compound's efficacy as a serotonin-norepinephrine reuptake inhibitor. Its primary mechanism of action involves the dual blockade of SERT and NET, leading to increased synaptic concentrations of these key neurotransmitters. While the commercially available form of doxepin is a mixture dominated by the less potent (E)-isomer, the antidepressant and SNRI properties are significantly influenced by the more active Cidoxepin. Further research isolating the binding kinetics and functional inhibition of pure Cidoxepin would be invaluable for a more precise understanding of its therapeutic potential and for the development of more refined, stereochemically pure pharmacological agents.
References
- 1. Doxepin - Wikipedia [en.wikipedia.org]
- 2. Stereoselective pharmacokinetics of doxepin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the H1 Receptor Antagonist Properties of Cidoxepin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cidoxepin, the (E)-isomer of doxepin, is a first-generation tricyclic agent with significant histamine H1 receptor antagonist properties. This document provides a comprehensive technical overview of its binding affinity, selectivity, and the associated signaling pathways. Detailed experimental protocols for assessing its H1 receptor antagonism are provided, alongside visualizations of key molecular interactions and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals involved in the study and development of antihistaminic compounds.
Introduction
Cidoxepin is the (E)-stereoisomer of doxepin, a tricyclic compound that has been in clinical use for decades.[1] Doxepin is commercially available as a mixture of its (E) and (Z) isomers, typically in an approximate 85:15 ratio.[2] While both isomers contribute to the pharmacological profile of doxepin, they exhibit distinct receptor binding affinities and functional activities. Notably, the (Z)-isomer of doxepin demonstrates a higher affinity for the histamine H1 receptor.[3] This guide focuses specifically on the H1 receptor antagonist properties of cidoxepin ((E)-doxepin).
H1 Receptor Binding Affinity and Potency of Cidoxepin
A key study analyzing the ratio of (E) and (Z) isomers bound to the wild-type H1 receptor found that the (Z)-isomer has an approximately 5.2-fold higher affinity than the (E)-isomer (cidoxepin).[3][4] Commercially available doxepin has a subnanomolar affinity for the H1 receptor, and it is recognized as one of the most potent H1 antagonists.[5]
Table 1: H1 Receptor Binding Affinity of Doxepin Isomers
| Compound | Receptor | Relative Affinity (vs. (E)-isomer) | Notes |
| Cidoxepin ((E)-Doxepin) | Human H1 | 1x | Baseline for comparison. |
| (Z)-Doxepin | Human H1 | ~5.2x higher | The (Z)-isomer demonstrates significantly greater affinity for the H1 receptor.[3][4] |
| Doxepin (mixture) | Human H1 | KD of 0.26 nM and 0.020 nM reported in rat brain homogenates.[6][7] | Doxepin is a potent H1 receptor antagonist.[5] |
Selectivity Profile of Cidoxepin
Cidoxepin, as a first-generation antihistamine, exhibits a broader receptor binding profile compared to second-generation agents. This lack of selectivity is attributed to its interaction with a well-conserved, primarily hydrophobic binding pocket in aminergic receptors.[8][9] While the (Z)-isomer has a higher affinity for the H1 receptor, the (E)-isomer (cidoxepin) is more selective as a norepinephrine reuptake inhibitor.[2] Doxepin, as a mixture, also demonstrates antagonistic effects at serotonin 5-HT2, α1-adrenergic, and muscarinic acetylcholine receptors.[8][10]
Table 2: Receptor Selectivity Profile of Doxepin (Isomer mixture)
| Receptor | Affinity (Ki or Kd) | Notes |
| Histamine H1 | High (sub-nanomolar) | Primary target for its antihistaminic effects.[5] |
| Norepinephrine Transporter (NET) | Moderate | The (E)-isomer (cidoxepin) is more selective for NET.[2] |
| Serotonin Transporter (SERT) | Moderate | Contributes to its antidepressant effects at higher doses.[10] |
| Muscarinic Acetylcholine Receptors | Moderate | Responsible for anticholinergic side effects.[8] |
| α1-Adrenergic Receptors | Moderate | Contributes to side effects such as orthostatic hypotension.[10] |
| Serotonin 5-HT2 Receptors | Moderate | [8] |
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Antagonism of this receptor by cidoxepin blocks the downstream signaling cascade initiated by histamine.
Experimental Protocols
The following sections detail standardized protocols for assessing the H1 receptor antagonist properties of compounds like cidoxepin.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human histamine H1 receptor.
-
Radioligand: [3H]-mepyramine or [3H]-pyrilamine.
-
Test Compound: Cidoxepin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
96-well plates, glass fiber filters, scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes and resuspend in assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.
-
Competition: Cell membranes, radioligand, and serial dilutions of cidoxepin.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of cidoxepin to generate a competition curve.
-
Determine the IC50 value (concentration of cidoxepin that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an H1 receptor agonist.
Materials:
-
Cells: A cell line (e.g., HEK293) stably expressing the human H1 receptor.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Agonist: Histamine.
-
Test Compound: Cidoxepin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluency.
-
Dye Loading: Incubate cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Incubation: Wash the cells and incubate with serial dilutions of cidoxepin or vehicle control.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a fixed concentration of histamine into each well and immediately measure the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the percentage of inhibition against the log concentration of cidoxepin to determine the IC50 value.
-
Logical Relationships of Cidoxepin's H1 Receptor Antagonist Properties
The following diagram illustrates the logical flow from cidoxepin's molecular properties to its functional effects as an H1 receptor antagonist.
Conclusion
Cidoxepin, the (E)-isomer of doxepin, is a potent antagonist of the histamine H1 receptor. While its affinity is lower than that of the (Z)-isomer, it still contributes significantly to the overall antihistaminic effect of the commercially available doxepin mixture. Its broader selectivity profile, characteristic of first-generation antihistamines, results in interactions with other receptors, which should be considered in its therapeutic application and in the development of new, more selective H1 receptor antagonists. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further research into the pharmacology of cidoxepin and related compounds.
References
- 1. New Insights into Antihistamine Binding Could Lead to More Effective Treatments | Technology Networks [technologynetworks.com]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptors in human brain labelled with [3H]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the human histamine H1 receptor complex with doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the human histamine H1 receptor complex with doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Deep Dive into the Neurochemical Profile of Cis-Doxepin
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Doxepin, a tricyclic antidepressant and anxiolytic agent, has been in clinical use for decades. It is commercially available as a mixture of its cis- (Z) and trans- (E) geometric isomers, typically in a ratio of approximately 15:85. Emerging research has highlighted distinct pharmacological properties of these isomers, with the cis-isomer, also known as cidoxepin or (Z)-doxepin, exhibiting a unique neurochemical profile that warrants detailed investigation. This technical guide provides an in-depth analysis of the neurochemical characteristics of cis-doxepin, including its receptor binding affinities, functional activities, and effects on neurotransmitter transporters. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development efforts in this area.
Data Presentation: Quantitative Neurochemical Profile of Cis-Doxepin
The following tables summarize the available quantitative data on the binding affinity and functional activity of cis-doxepin at various neuropharmacological targets. It is important to note that while the trans-isomer is more selective for the norepinephrine transporter, the cis-isomer demonstrates significantly higher potency at other key receptors.[1][2]
Table 1: Receptor Binding Affinities of Cis-Doxepin
| Target | Ligand/Assay | Species | K_i / K_d (nM) | Reference |
| Histamine H1 Receptor | [3H]doxepin | Rat Brain | 0.020 (High-affinity site) | [3][4] |
| Histamine H1 Receptor | Relative affinity vs. (E)-isomer | Not Specified | >5-fold higher affinity | [1][2][5][6] |
| Muscarinic Acetylcholine Receptors | General | Mouse | 3-fold greater central anticholinergic activity than (E)-isomer | |
| Alpha-1 Adrenergic Receptor | [3H]prazosin | Human Brain | 24 | [7] |
| Serotonin 5-HT2A Receptor | Not Specified | Not Specified | Potent Antagonist | [1] |
| Dopamine D2 Receptor | Not Specified | Human Brain | Low Affinity | [7] |
Note: Data for some receptors are qualitative or relative due to limited published specific K_i values for the purified cis-isomer.
Table 2: Neurotransmitter Transporter Inhibition by Cis-Doxepin
| Target | Activity | Reference |
| Serotonin Transporter (SERT) | Inhibitor | [8] |
| Norepinephrine Transporter (NET) | Inhibitor | [8] |
| Dopamine Transporter (DAT) | Weak Inhibitor | [8] |
Core Pharmacological Characteristics
Cis-doxepin distinguishes itself from its trans-isomer primarily through its potent antagonism of the histamine H1 receptor.[1][2][5][6] This high affinity is believed to be a major contributor to the sedative effects of doxepin.[1] Furthermore, cis-doxepin is a potent inhibitor of both serotonin and norepinephrine reuptake, a hallmark of many antidepressant medications.[8] Its anticholinergic activity, which is reportedly three times greater than that of the trans-isomer, is mediated through the blockade of muscarinic acetylcholine receptors.
Signaling Pathways
The primary receptors targeted by cis-doxepin with high affinity, including the Histamine H1, Serotonin 5-HT2A, Alpha-1 Adrenergic, and Muscarinic M1 receptors, predominantly couple to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the neurochemical profiling of cis-doxepin.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of cis-doxepin for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells or brain tissue expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-pyrilamine for H1 receptors), and a range of concentrations of unlabeled cis-doxepin.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competing ligand).
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of cis-doxepin.
-
Plot the percentage of specific binding against the logarithm of the cis-doxepin concentration.
-
Determine the IC50 value (the concentration of cis-doxepin that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Transporter Uptake Assay
This protocol measures the ability of cis-doxepin to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine into synaptosomes or cells expressing the respective transporters.
Methodology:
-
Preparation of Cells or Synaptosomes:
-
Use cultured cells stably expressing the serotonin transporter (SERT) or norepinephrine transporter (NET), or prepare synaptosomes from specific brain regions.
-
-
Assay Procedure:
-
Pre-incubate the cells or synaptosomes with various concentrations of cis-doxepin.
-
Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]-serotonin or [3H]-norepinephrine).
-
Allow the uptake to proceed for a short, defined period at a controlled temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the cells or synaptosomes.
-
Calculate the percentage of inhibition of uptake at each cis-doxepin concentration compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the cis-doxepin concentration.
-
Conclusion
The cis-isomer of doxepin, cidoxepin, possesses a distinct and potent neurochemical profile characterized by high-affinity antagonism of the histamine H1 receptor, significant inhibition of serotonin and norepinephrine reuptake, and pronounced anticholinergic activity. These properties suggest that cis-doxepin may contribute significantly to the overall therapeutic effects and side-effect profile of the commercially available isomeric mixture. Further research, particularly aimed at generating a more comprehensive quantitative binding and functional activity profile for the purified cis-isomer, is crucial for fully understanding its pharmacological role and exploring its potential as a therapeutic agent in its own right. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. droracle.ai [droracle.ai]
- 6. news-medical.net [news-medical.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rediscovery of a Tricyclic Pioneer: A Technical Guide to the History and Discovery of Cidoxepin (P-4599)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cidoxepin, also known as (Z)-doxepin and designated by the developmental code P-4599, is the cis-stereoisomer of the well-established tricyclic antidepressant and antihistamine, doxepin. Despite being synthesized in the 1960s during the initial development of doxepin, cidoxepin was never individually marketed. It exists as a minor component of the commercially available doxepin, which is a mixture of the (E) and (Z) isomers.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of cidoxepin, with a focus on its mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI) and a highly potent histamine H1 receptor antagonist. Recent investigations into its therapeutic potential for chronic urticaria have renewed interest in this once-overlooked molecule. This document consolidates available preclinical and clinical data, details relevant experimental methodologies, and visualizes its key signaling pathways to serve as a resource for researchers and drug development professionals.
Introduction: A Tale of Two Isomers
Doxepin was first synthesized in Germany in 1963 and subsequently introduced in the United States in 1969 by Pfizer as a treatment for depression.[2][3] The commercial formulation of doxepin is an isomeric mixture of (E)- and (Z)-doxepin, with the (E)-isomer predominating in an approximate 85:15 ratio.[1] The (Z)-isomer is cidoxepin. During the initial development, no concerted effort was made to separate the isomers, leading to the marketing of the mixture.[1] While doxepin proved to be an effective therapeutic agent, the distinct pharmacological contributions of each isomer were not fully elucidated for many years.
Cidoxepin, under the developmental code P-4599, was recognized as the more active of the two isomers concerning serotonin and norepinephrine reuptake inhibition.[1] However, for reasons not clearly documented in publicly available literature, its development as a single agent was not pursued at the time. Recently, Elorac, Inc. has initiated clinical development of cidoxepin for the treatment of chronic urticaria, highlighting a renewed appreciation for its potent antihistaminic properties.[4]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3Z)-3-(6,11-dihydrodibenzo[b,e]oxepin-11-ylidene)-N,N-dimethylpropan-1-amine | [5] |
| Molecular Formula | C19H21NO | [5] |
| Molar Mass | 279.38 g/mol | [5] |
| CAS Number | 3607-18-9 | [1] |
| Appearance | Oily liquid (as part of doxepin mixture) | [2] |
Non-Clinical Pharmacology
Mechanism of Action
Cidoxepin exerts its pharmacological effects through two primary mechanisms of action:
-
Serotonin-Norepinephrine Reuptake Inhibition (SNRI): Similar to other tricyclic antidepressants, cidoxepin is an inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, it enhances serotonergic and noradrenergic neurotransmission.[5] It is reported to be a more potent SNRI than its (E)-isomer.[1]
-
Histamine H1 Receptor Antagonism: Cidoxepin is a potent antagonist of the histamine H1 receptor. This action is responsible for its sedative and anti-pruritic effects. A recent study published in July 2024 demonstrated that the (Z)-isomer, cidoxepin, has a binding affinity for the H1 receptor that is over five times higher than that of the (E)-isomer.[6][7]
Receptor Binding Profile
| Receptor/Transporter | Binding Affinity (Ki) / Potency | Notes | Reference |
| Histamine H1 Receptor | High Potency (nM range) | (Z)-isomer is >5x more potent than (E)-isomer. | [6][7] |
| Serotonin Transporter (SERT) | Potent Inhibitor | (Z)-isomer is more potent than (E)-isomer. | [1] |
| Norepinephrine Transporter (NET) | Potent Inhibitor | (Z)-isomer is more potent than (E)-isomer. | [1] |
| Muscarinic Acetylcholine Receptors | Antagonist | Contributes to anticholinergic side effects. | [5] |
| Alpha-1 Adrenergic Receptors | Antagonist | Contributes to orthostatic hypotension. | [5] |
Note: Specific Ki values for cidoxepin are not widely published. The table reflects the qualitative understanding of its pharmacology.
Signaling Pathways
Inhibition of SERT and NET by cidoxepin leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, thereby increasing the activation of postsynaptic 5-HT and adrenergic receptors. This modulation of monoaminergic signaling is the basis for its antidepressant effects.
As a potent antagonist, cidoxepin binds to the H1 receptor without activating it, thereby blocking the downstream signaling cascade typically initiated by histamine. This includes the inhibition of Gq/11 protein activation, subsequent phospholipase C (PLC) activation, and the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately prevents the release of intracellular calcium and the activation of protein kinase C (PKC).
Clinical Development
Early Development and Discontinuation
Following its initial synthesis and identification as P-4599 in the 1960s, there is no public record of cidoxepin entering formal clinical trials as a distinct chemical entity. The focus of Pfizer's development program remained on the isomeric mixture, doxepin, which received FDA approval in 1969.[2] The reasons for not pursuing the development of the more potent SNRI isomer are not well-documented but may have been related to the overall pharmacological profile of the mixture being deemed favorable at the time, or potential challenges in stereoselective synthesis and purification.
Renewed Interest: Chronic Urticaria
In recent years, Elorac, Inc. has initiated a clinical development program for cidoxepin for the treatment of chronic urticaria.[4] This indication leverages the compound's potent antihistaminic properties. While specific results from these trials have not been widely published, the initiation of this program signifies a renewed interest in the therapeutic potential of cidoxepin as a single isomer.
Experimental Protocols
Synthesis of Cidoxepin ((Z)-Doxepin)
A detailed, publicly available, stereoselective synthesis protocol for cidoxepin is scarce. However, the synthesis of the doxepin mixture is well-established and generally involves the following key steps, followed by separation of the isomers.
General Synthetic Scheme for Doxepin:
-
Grignard Reaction: Reaction of 6H-dibenzo[b,e]oxepin-11-one with the Grignard reagent derived from 3-chloro-N,N-dimethylpropan-1-amine.
-
Dehydration: Acid-catalyzed dehydration of the resulting tertiary alcohol to form the exocyclic double bond, yielding a mixture of (E)- and (Z)-doxepin.
-
Isomer Separation: The (E) and (Z) isomers can be separated by chromatographic techniques, such as high-performance liquid chromatography (HPLC), taking advantage of their different polarities.
In Vitro Serotonin and Norepinephrine Reuptake Assay
Objective: To determine the inhibitory potency (IC50) of cidoxepin on SERT and NET.
Methodology:
-
Cell Culture: Use of cell lines stably expressing human SERT (e.g., HEK293-hSERT) or NET (e.g., HEK293-hNET).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radioligand: [³H]-Serotonin for SERT and [³H]-Norepinephrine for NET.
-
Procedure:
-
Cells are plated in 96-well plates.
-
Cells are pre-incubated with varying concentrations of cidoxepin.
-
Radioligand is added to initiate the uptake reaction.
-
Incubation is carried out at 37°C for a defined period.
-
Uptake is terminated by rapid washing with ice-cold buffer.
-
Cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of cidoxepin that inhibits 50% of the specific radioligand uptake (IC50) is calculated by non-linear regression analysis.
In Vitro Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of cidoxepin for the H1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human H1 receptor (e.g., HEK293-hH1R).
-
Assay Buffer: Typically, 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Mepyramine, a selective H1 receptor antagonist.
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of [³H]-mepyramine and varying concentrations of cidoxepin.
-
Incubation is carried out at room temperature to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined from the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion and Future Directions
Cidoxepin (P-4599) represents a fascinating case of a pharmacologically active molecule that was initially developed as part of a mixture and is now being re-evaluated for its therapeutic potential as a single isomer. Its dual mechanism of action as a potent SNRI and a highly potent H1 receptor antagonist makes it a molecule of continued interest. The recent elucidation of its superior binding affinity for the H1 receptor compared to its (E)-isomer provides a strong rationale for its development in indications such as chronic urticaria.
Future research should focus on several key areas:
-
Publication of Clinical Trial Data: The results from Elorac, Inc.'s clinical trials are eagerly awaited to establish the clinical efficacy and safety profile of cidoxepin in chronic urticaria.
-
Comprehensive Preclinical Profiling: A detailed preclinical characterization of cidoxepin, including a broad receptor binding screen and in vivo animal model studies for both its antidepressant and antihistaminic effects, would provide a more complete understanding of its pharmacological profile.
-
Stereoselective Synthesis: The development of an efficient and scalable stereoselective synthesis for cidoxepin would be crucial for its potential commercialization as a single-enantiomer drug.
The story of cidoxepin underscores the importance of re-examining older drugs and their individual isomers with modern pharmacological and clinical development tools. Such endeavors can unlock the full therapeutic potential of established chemical entities and provide new treatment options for patients.
References
- 1. Doxepin - Wikipedia [en.wikipedia.org]
- 2. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New Insights into Antihistamine Binding Could Lead to More Effective Treatments | Technology Networks [technologynetworks.com]
- 7. news-medical.net [news-medical.net]
The Dichotomy of Doxepin: An In-depth Technical Guide to its Stereoisomerism and Biological Activity
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical yet often overlooked aspect of the tricyclic antidepressant doxepin: its stereoisomerism. Commercially available doxepin is a mixture of (E)- and (Z)-geometric isomers, typically in an approximate 85:15 ratio, respectively.[1][2][3] This isomeric composition is not trivial, as the two isomers exhibit distinct pharmacological profiles, significantly influencing the drug's overall therapeutic effects and side-effect profile. This document provides a detailed examination of the stereoselective biological activities of doxepin, supported by quantitative data, experimental protocols, and visual representations of relevant signaling pathways.
Core Concepts: The Stereoisomers of Doxepin
Doxepin's structure, featuring a double bond in its tricyclic ring system, gives rise to geometric isomerism. The two isomers, (E)-doxepin and (Z)-doxepin, possess the same molecular formula and connectivity but differ in the spatial arrangement of their substituents around the double bond. This seemingly subtle difference has profound implications for their interaction with biological targets.
Quantitative Analysis of Biological Activity
The differential pharmacology of doxepin's stereoisomers is most evident in their binding affinities for various receptors and transporters. The following table summarizes the available quantitative data on the biological activity of (E)- and (Z)-doxepin.
| Target | Isomer | Binding Affinity (K_d/K_i) | Potency (IC_50) | Notes |
| Histamine H1 Receptor (H1R) | (Z)-doxepin | ~5.2-fold higher affinity than (E)-isomer[3] | - | Significantly contributes to the sedative effects of doxepin.[4] |
| Doxepin (mixture) | 0.24 nM (K_d) in human brain[5] | - | One of the most potent H1R antagonists known. | |
| Norepinephrine Transporter (NET) | (E)-doxepin | More selective than (Z)-isomer[2] | - | Primarily responsible for the norepinephrine reuptake inhibition. |
| (Z)-doxepin | Less potent than (E)-isomer | - | ||
| Serotonin Transporter (SERT) | (Z)-doxepin | More potent than (E)-isomer | - | Contributes to the serotonin reuptake inhibition. |
| (E)-doxepin | Less potent than (Z)-isomer | - |
K_d: Dissociation constant; K_i: Inhibition constant; IC_50: Half-maximal inhibitory concentration. Data is compiled from multiple sources.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of the doxepin isomers stem from their differential modulation of key signaling pathways.
Histamine H1 Receptor Antagonism
The potent antihistaminic effect of doxepin, particularly the (Z)-isomer, is a cornerstone of its sedative properties.[2] Antagonism of the H1 receptor by doxepin interferes with the agonist action of histamine. This blockade reduces the activity of the NF-κB immune response transcription factor through the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways.[1] This, in turn, decreases the expression of pro-inflammatory cytokines and other inflammatory mediators.
Norepinephrine and Serotonin Reuptake Inhibition
Doxepin's antidepressant and anxiolytic effects are primarily attributed to its ability to block the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft, thereby increasing their availability to postsynaptic receptors.[6] The (E)-isomer is more selective for the norepinephrine transporter (NET), while the (Z)-isomer is a more potent inhibitor of the serotonin transporter (SERT).[2]
Experimental Protocols
Separation and Quantification of Doxepin Isomers by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of (E)- and (Z)-doxepin. The following protocol is a representative method.
1. Sample Preparation:
-
Prepare a standard stock solution of doxepin hydrochloride in the mobile phase.
-
For plasma or serum samples, perform a liquid-liquid extraction using a mixture of n-pentane and isopropanol (95:5, v/v).[7]
2. HPLC System and Conditions:
-
Column: A silica-based column, such as a Purospher® STAR RP-8e (125 x 4 mm, 5 µm), is suitable.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 27.6 g/L monobasic sodium phosphate) and methanol (e.g., 70:30 v/v), adjusted to a pH of 2.5 with phosphoric acid, can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
3. Data Analysis:
-
Identify the peaks for (E)- and (Z)-doxepin based on their retention times.
-
Quantify the concentration of each isomer by comparing the peak areas to a standard curve.
Radioligand Binding Assay for Receptor Affinity Determination
To determine the binding affinity (K_i) of each doxepin isomer for a specific receptor (e.g., H1R), a competitive radioligand binding assay is employed.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.[8]
2. Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, a specific radioligand (e.g., [³H]-pyrilamine for H1R), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound ((E)- or (Z)-doxepin).[9]
3. Incubation and Filtration:
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.[8]
4. Radioactivity Measurement:
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC_50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[9]
Conclusion
The stereoisomerism of doxepin is a critical determinant of its pharmacological profile. The (Z)-isomer is a potent antihistamine, driving the drug's sedative effects, while the (E)-isomer is a more selective norepinephrine reuptake inhibitor, contributing to its antidepressant properties. A thorough understanding of these stereoselective differences is paramount for optimizing therapeutic applications and for the development of future medications with improved efficacy and reduced side effects. The experimental protocols outlined in this guide provide a framework for the precise characterization of doxepin's isomers and their interactions with biological targets. Further research into the specific quantitative contributions of each isomer to the overall clinical effect of doxepin is warranted.
References
- 1. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Stereoselective and simultaneous measurement of cis- and trans-isomers of doxepin and N-desmethyldoxepin in plasma or urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Antidepressant Potential of Cidoxepin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of cidoxepin hydrochloride, the (Z)-stereoisomer of doxepin, and its potential as an antidepressant. Doxepin, a tricyclic antidepressant (TCA), is commercially available as an isomeric mixture, but cidoxepin is the more pharmacologically active isomer concerning the inhibition of serotonin and norepinephrine reuptake.[1] This guide details its mechanism of action, receptor binding profile, pharmacokinetics, and clinical evidence. It includes structured data tables, detailed experimental protocols, and visualizations of key pathways and processes to support further research and development in the field of psychopharmacology.
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric condition characterized by persistent low mood, anhedonia, and cognitive and vegetative symptoms. The monoamine hypothesis has historically been central to antidepressant drug development, positing that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) contributes to depressive symptoms.
Doxepin, approved by the FDA in 1969, is a psychotropic agent belonging to the dibenzoxepin class of TCAs.[2] It is not a pure compound but an isomeric mixture of (E)-doxepin and (Z)-doxepin in an approximate 85:15 ratio.[1][3][4][5] The (Z)-isomer is specifically named cidoxepin.[2] While the mixture is clinically effective, research indicates that cidoxepin is the more potent inhibitor of both serotonin and norepinephrine reuptake, the primary mechanism for its antidepressant efficacy.[1] This guide focuses on the pharmacological and clinical attributes of this compound, exploring its core potential as a refined antidepressant agent.
Pharmacological Profile
Mechanism of Action
The primary antidepressant effect of cidoxepin is achieved through the inhibition of the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), cidoxepin increases the concentration and prolongs the availability of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[6][7][8]
In addition to its primary targets, doxepin exhibits potent antagonism at several other receptors, which contributes to its therapeutic profile and side effects. Most notably, it is a powerful histamine H1 receptor antagonist, which accounts for its strong sedative properties.[9][10] It also has antagonistic effects at muscarinic acetylcholine receptors (anticholinergic effects) and α1-adrenergic receptors.[7][8]
Receptor Binding Affinity
The therapeutic and adverse effects of a drug are directly related to its binding affinity for various receptors. Cidoxepin (as part of the doxepin mixture) has a complex receptor binding profile. (Z)-Doxepin is noted to be a more potent reuptake inhibitor for both serotonin and norepinephrine than the (E)-isomer.[1] The table below summarizes the known binding affinities.
Table 1: Receptor Binding Profile of Doxepin
| Target | Kd (pM) | pKi | Species | Notes |
|---|---|---|---|---|
| Histamine H1 Receptor | 310 | - | Guinea Pig | Data for E/Z mixture.[4] |
| Histamine H4 Receptor | - | 6.79 | Human | Data for E/Z mixture.[4] |
| Serotonin Transporter (SERT) | Data not available | Data not available | Human | (Z)-isomer is more potent than (E)-isomer.[1] |
| Norepinephrine Transporter (NET) | Data not available | Data not available | Human | (Z)-isomer is more potent than (E)-isomer.[1] |
| Muscarinic Receptors | Data not available | Data not available | Human | Known antagonist activity.[7][8] |
| α1-Adrenergic Receptors | Data not available | Data not available | Human | Known antagonist activity.[7][8] |
Clinical Evidence
Clinical trials have established the efficacy of doxepin for MDD. These studies typically use the 85:15 (E/Z) mixture.
In a 6-week, randomized, double-blind, placebo-controlled study involving 60 patients with chronic pain and concomitant depression, the doxepin-treated group showed significant improvements on Hamilton Depression (HAM-D) scores compared to placebo.[11] The mean effective dosage was approximately 200 mg/day.[11] Another 10-week, multicenter, placebo-controlled study with 579 outpatients confirmed that a 150 mg nightly dose of doxepin resulted in significant improvements in depressive symptoms, anxiety, and sleep compared to placebo.[12]
Table 2: Summary of Selected Doxepin Clinical Trial Outcomes in Depression
| Study | Design | N | Dosage | Duration | Primary Outcome Measure | Result |
|---|---|---|---|---|---|---|
| Hameroff et al. (1982)[11] | Randomized, Double-Blind, Placebo-Controlled | 60 | ~200 mg/day | 6 weeks | Hamilton Depression Scale (HAM-D) | Significant improvement vs. placebo. |
| Ferguson et al. (1994)[12] | Randomized, Double-Blind, Placebo-Controlled | 579 | 150 mg/day | 10 weeks | Clinical Global Impression (CGI), HAM-D | Significant improvement vs. placebo. |
| Yan'an University (2012)[13] | Randomized, Controlled Trial vs. Paroxetine | 67 | Not specified | 8 weeks | HAM-D, HAMA | Doxepin was effective (71% response rate), though with more side effects than paroxetine. |
Experimental Protocols
Protocol: In Vitro Radioligand Binding Assay for SERT/NET
This protocol describes a representative method for determining the binding affinity (Ki) of cidoxepin at the human serotonin and norepinephrine transporters.
-
Membrane Preparation:
-
Utilize HEK-293 cells stably expressing the human SERT or NET.
-
Homogenize cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration via a BCA or Bradford assay.[14]
-
-
Assay Procedure:
-
The assay is conducted in a 96-well plate format with a final volume of 250 µL.[15][16]
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT; 10 µM Desipramine for NET).[15]
-
Competition Binding: Add membrane preparation, radioligand, and serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).[15]
-
Radioligands: Use [³H]-Citalopram for SERT and [³H]-Nisoxetine for NET at a concentration near their Kd value.[15]
-
Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C).[16]
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[14]
-
Wash filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percent specific binding against the log concentration of cidoxepin to generate a competition curve and determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14][17]
-
Pharmacokinetics and Metabolism
The clinical utility of a drug is heavily dependent on its pharmacokinetic profile.
Table 3: Summary of Doxepin Pharmacokinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 13–45% (mean 29%) | [1] |
| Time to Peak (Tmax) | ~3.5 hours | [7] |
| Protein Binding | ~76-80% | [1][7] |
| Volume of Distribution (Vd) | ~11,930 L | [7] |
| Metabolism | Hepatic; primarily via CYP2D6 and CYP2C19 | [1][5][7][10] |
| Major Active Metabolite | Nordoxepin (desmethyldoxepin) | [1][10] |
| Elimination Half-life (Doxepin) | 8–24 hours (mean 17 hours) | [1] |
| Elimination Half-life (Nordoxepin) | 28–31 hours |[1] |
Doxepin undergoes extensive first-pass metabolism.[18] The primary metabolic pathways are N-demethylation to form the active metabolite nordoxepin (primarily by CYP2C19) and hydroxylation (primarily by CYP2D6).[10] Nordoxepin is also pharmacologically active and is generally more selective as a norepinephrine reuptake inhibitor.[1] Genetic polymorphisms in CYP2D6 and CYP2C19 can significantly alter plasma concentrations of doxepin and nordoxepin, affecting both efficacy and tolerability.[10]
Conclusion and Future Directions
This compound, as the (Z)-isomer of doxepin, represents the more potent component of the commercially available mixture for the inhibition of serotonin and norepinephrine reuptake. Its established efficacy as part of the doxepin mixture in treating Major Depressive Disorder is well-documented. However, the majority of pharmacological and clinical data does not differentiate between the isomers.
Future research should focus on:
-
Isomer-Specific Pharmacology: A comprehensive characterization of the binding affinities (Ki) of pure cidoxepin ((Z)-doxepin) and (E)-doxepin at all relevant CNS targets is crucial to fully understand their individual contributions to the therapeutic and adverse effect profiles.
-
Clinical Evaluation of Cidoxepin: Clinical trials evaluating the efficacy and safety of pure this compound compared to the standard isomeric mixture and other antidepressants could determine if a refined, isomer-pure formulation offers a superior therapeutic index.
-
Pharmacogenomics: Further investigation into how CYP2D6 and CYP2C19 polymorphisms differentially affect the metabolism of the (E) and (Z) isomers could lead to more personalized dosing strategies.
By isolating and thoroughly characterizing cidoxepin, the scientific community may be able to optimize a long-established therapeutic agent, potentially improving outcomes for patients with Major Depressive Disorder.
References
- 1. Doxepin - Wikipedia [en.wikipedia.org]
- 2. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Doxepin hydrochloride (CAS 1229-29-4): R&D Systems [rndsystems.com]
- 5. preprints.org [preprints.org]
- 6. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 7. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. ClinPGx [clinpgx.org]
- 11. Doxepin's effects on chronic pain and depression: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dothiepin versus doxepin in major depression: results of a multicenter, placebo-controlled trial. Prothiaden Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Methodological & Application
Application Note: Chiral Separation of Doxepin Isomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxepin hydrochloride is a tricyclic antidepressant (TCA) used to treat a range of conditions including depression, anxiety, and insomnia.[1][2] It is marketed as a mixture of geometric isomers, specifically the (E)- and (Z)-isomers, with the (E)-isomer typically being the major component (approximately 85%) and the (Z)-isomer the minor component (approximately 15%).[2] Although not chiral, the distinct spatial arrangement of these isomers necessitates their separation and quantification for quality control and to understand their individual pharmacological profiles. High-Performance Liquid Chromatography (HPLC) is a reliable and widely used technique for the accurate determination and analysis of these isomers in pharmaceutical substances.[2] This application note provides detailed protocols for the separation of doxepin isomers by HPLC.
Mechanism of Action
At antidepressant doses, doxepin functions by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the brain, which increases their concentration in the synaptic cleft and enhances neurotransmission.[1][3][4] This action helps to stabilize mood and alleviate symptoms of depression and anxiety.[3] At lower doses, doxepin acts as a potent histamine H1 receptor antagonist, which accounts for its sedative effects and its use in treating insomnia.[4][5] Doxepin also exhibits antagonistic effects on α1-adrenergic and muscarinic receptors.[1]
Caption: Doxepin's Mechanism of Action.
Experimental Protocols
This section details various HPLC methods for the separation of (E)- and (Z)-doxepin isomers. The provided protocols are based on established methods from the scientific literature.
Method 1: Reversed-Phase HPLC (USP Monograph Approach)
This method is based on the United States Pharmacopeia (USP) monograph for the assay of Doxepin Hydrochloride.[2][6]
Experimental Workflow
Caption: General HPLC Workflow for Doxepin Isomer Analysis.
Chromatographic Conditions
| Parameter | Value |
| Column | Purospher® STAR RP-8e (125 x 4 mm, 5 µm) or equivalent L7 column |
| Mobile Phase | Monobasic sodium phosphate buffer and Methanol (70:30), pH adjusted to 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | At least twice the retention time of the (E)-isomer |
System Suitability Requirements
| Parameter | Requirement |
| Resolution | Not less than 1.5 between the (E)- and (Z)-isomer peaks |
| Tailing Factor | Not more than 2.0 for each isomer peak |
| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections |
Data Presentation
| Column | Resolution | (E)-Isomer Tailing Factor | (Z)-Isomer Tailing Factor |
| Luna® 5 µm C8(2) | 2.84 | < 2.0 | < 2.0 |
| Kinetex® 5 µm C8 | 3.78 | < 2.0 | < 2.0 |
| Purospher® STAR RP-8e | 1.84 | 0.96 - 1.32 | Not specified |
Data compiled from multiple sources.[2][6]
Method 2: Gradient Reversed-Phase HPLC
This method is suitable for the determination and separation of (Z)- and (E)-isomers of doxepin hydrochloride in bulk materials and tablets.[7]
Chromatographic Conditions
| Parameter | Value |
| Column | Shimpack C18 (150 x 6 mm, 5 µm) |
| Mobile Phase A | 0.2 M Potassium dihydrogen phosphate : Methanol (65:35) |
| Mobile Phase B | 0.02 M Potassium dihydrogen phosphate : Methanol (40:60) |
| Gradient | 0-30 min, 100% A → 25% A |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 295 nm |
Data Presentation
| Isomer | Linearity Range (µg/mL) | Average Recovery (%) | RSD (%) |
| (Z)-Isomer | 22 - 110 | 99.98 | 0.25 |
| (E)-Isomer | 90 - 470 | 100.07 | 0.08 |
Data from Liu Q, et al. (2005).[7]
Method 3: Normal-Phase HPLC
This method provides baseline resolution and simultaneous determination of the (Z)- and (E)-doxepin isomers.[8]
Chromatographic Conditions
| Parameter | Value |
| Column | Spherical silica microparticles (5-6 µm) |
| Mobile Phase | Acetonitrile : Chloroform : Diethylamine (750:250:0.2) |
Data Presentation
| Isomer | Relative Standard Deviation (RSD) (%) |
| (Z)-Isomer | 0.3 |
| (E)-Isomer | 0.3 |
Data from Whall TJ, et al. (1979).[8]
Conclusion
The HPLC methods detailed in this application note provide robust and reliable protocols for the separation and quantification of (E)- and (Z)-doxepin isomers. The choice of method, particularly the column and mobile phase composition, will depend on the specific requirements of the analysis, including the sample matrix and desired resolution. The reversed-phase methods, especially those following the USP monograph, are well-suited for routine quality control, while the normal-phase and gradient methods offer alternative selectivities that may be beneficial for complex sample matrices or research applications.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Assay of Doxepin Hydrochloride USP Monograph [sigmaaldrich.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. High-performance liquid chromatographic determination of (Z)- and (E)-doxepin hydrochloride isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of Cidoxepin Hydrochloride
Introduction
Cidoxepin, the (Z)-isomer of doxepin, is a tricyclic antidepressant and anxiolytic agent. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and for monitoring its stability. These application notes provide detailed protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for cidoxepin hydrochloride. Additionally, an overview of a spectrofluorimetric method is included for alternative quantitative analysis.
I. Stability-Indicating HPLC Method for this compound
This method is designed to separate and quantify this compound from its (E)-isomer, potential impurities, and degradation products, making it suitable for stability studies.
1. Chromatographic Conditions
A simple, precise, and accurate RP-HPLC method has been developed for the estimation of doxepin (which includes the cidoxepin isomer) in bulk and pharmaceutical dosage forms.[1] The optimized conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax SB Phenyl (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Phosphate Buffer: Methanol (60:40 v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 50°C[1] |
| Autosampler Temp. | 25°C[1] |
| Run Time | 20 minutes[1] |
2. Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Buffer: Prepare a phosphate buffer and adjust the pH as needed.
-
Mobile Phase: Mix the buffer and HPLC grade methanol in a 60:40 v/v ratio, filter through a 0.45 µm membrane filter, and degas.[1]
-
-
Diluent Preparation: Prepare a mixture of buffer and methanol in a 65:35 v/v ratio.[1]
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh about 56.5 mg of Doxepin Hydrochloride working standard (equivalent to 50.0 mg of Doxepin) into a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of diluent and sonicate to dissolve.[1]
-
Dilute to the mark with diluent and mix well.[1]
-
Pipette 5 mL of this solution into a 25 mL volumetric flask and dilute to the mark with diluent to achieve a final concentration of approximately 100 µg/mL of Doxepin.[1]
-
-
Sample Solution Preparation (from Capsules):
-
Weigh and transfer the powder from not fewer than 20 capsules.
-
Transfer a quantity of powder equivalent to 100 mg of Doxepin into a 100 mL volumetric flask.
-
Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking.
-
Cool to room temperature and dilute to the mark with diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with diluent.
-
3. Method Validation Summary
The developed HPLC method was validated according to ICH guidelines.[2][3]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 49.87 - 149.62 µg/mL[1] | Correlation coefficient (r²) ≥ 0.999[4] |
| Correlation Coefficient (r²) | > 0.999[1] | - |
| Accuracy (% Recovery) | 98% - 102%[1] | 98.0% - 102.0%[1] |
| Precision (% RSD) | < 2.0% | ≤ 2.0%[4] |
| Robustness | Robust for variations in flow rate (1.0 to 1.4 mL/min)[1] | System suitability parameters should be within limits. |
| Limit of Detection (LOD) | 0.40 µg/mL[2][3] | - |
| Limit of Quantification (LOQ) | 0.50 µg/mL[2][3] | - |
| Solution Stability | Standard and sample solutions are stable for up to 24 hours at room temperature.[1] | - |
4. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 30 min.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 min.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 60 min.
-
Thermal Degradation: 105°C for 6 hours.
-
Photolytic Degradation: UV light at 254 nm for 24 hours.
The method effectively separated the main peak of cidoxepin from the peaks of degradation products, demonstrating its specificity and stability-indicating capability.
5. Experimental Workflow Diagram
Caption: HPLC method development and validation workflow.
II. Spectrofluorimetric Method for this compound
This method provides a sensitive alternative for the quantification of this compound in pharmaceutical dosage forms, based on the formation of a fluorescent ion-pair complex.[5]
1. Principle
This compound, a non-fluorescent drug, forms a fluorescent ion-pair complex with eosin Y in an acidic buffer (pH 4.52). This complex is extractable with dichloromethane and exhibits fluorescence at an emission wavelength of 567 nm after excitation at 464 nm.[5]
2. Experimental Protocol
-
Reagents:
-
Doxepin Hydrochloride Standard Solution
-
Eosin Y Solution (1.85 x 10⁻³ M)
-
Sodium Acetate-Acetic Acid Buffer (pH 4.52)
-
Dichloromethane
-
-
Procedure:
-
In a series of separating funnels, pipette varying aliquots of standard this compound solution.
-
Add a fixed volume of sodium acetate-acetic acid buffer (pH 4.52).
-
Add a fixed volume of eosin Y solution.
-
Extract the complex with a known volume of dichloromethane by shaking for a specified time.
-
Allow the layers to separate and collect the organic layer.
-
Measure the fluorescence intensity of the organic layer at λem = 567 nm after excitation at λex = 464 nm.
-
-
Calibration Curve: A linear relationship is observed between the fluorescence intensity and the concentration of this compound in the range of 0.1–0.8 µg/mL.[5]
3. Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 0.8 µg/mL[5] |
| Limit of Detection (LOD) | 2.95 ng/mL[5] |
| Robustness | The method is robust to small variations in the volume of eosin Y, buffer pH, and shaking time.[5] |
4. Signaling Pathway Diagram (Illustrative)
The following diagram illustrates the principle of the spectrofluorimetric method.
Caption: Principle of the spectrofluorimetric method.
The described HPLC method is robust, accurate, and stability-indicating, making it highly suitable for routine quality control and stability testing of this compound. The spectrofluorimetric method offers a sensitive and straightforward alternative for its quantification in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis and the available instrumentation.
References
- 1. ijarmps.org [ijarmps.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Analysis of Doxepin Hydrochloride Cream | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 5. Spectrofluorimetric Method for the Determination of Doxepin Hydrochloride in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cidoxepin Hydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cidoxepin, the (Z)-isomer of doxepin, is a tricyclic antidepressant with potential applications in treating depressive disorders and anxiety.[1] Like doxepin, it functions as a serotonin-norepinephrine reuptake inhibitor and also exhibits antihistaminic and anticholinergic properties.[1][2] Accurate quantification of cidoxepin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the drug development process.[3][4] This application note provides a detailed protocol for the sensitive and selective quantification of cidoxepin hydrochloride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the bioanalysis of structurally similar compounds like doxepin.[5][6]
Principle
This method utilizes liquid-liquid extraction (LLE) to isolate cidoxepin and an internal standard (IS) from human plasma. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive ionization and multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for accurate quantification.[5][6][7]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Desipramine or a stable isotope-labeled cidoxepin)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium formate
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Ammonium acetate
-
Deionized water
-
Drug-free human plasma
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the cidoxepin stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard in the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike drug-free human plasma with the appropriate cidoxepin working solutions to achieve a series of concentrations for the calibration curve. A typical range might be 15-4000 pg/mL.[5][6]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of plasma sample (CS, QC, or unknown) into a clean polypropylene tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of 100 mM ammonium acetate solution (pH adjusted to 8 with ammonia) and vortex.[5]
-
Add 4.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[5][6]
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Freeze the aqueous layer in a dry ice/methanol bath and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 300 µL of the mobile phase and inject into the LC-MS/MS system.[5]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C8 or C18 analytical column (e.g., Hypurity C8, 100 mm x 4.6 mm, 5 µm) is suitable.[5][6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile/methanol and an aqueous buffer like ammonium formate is recommended.[5][6]
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for cidoxepin would be similar to doxepin (m/z 280.1 → 107.0).[5][6] The specific transitions for cidoxepin and the chosen internal standard should be optimized.
-
Data Presentation
The following tables summarize the expected quantitative performance of the bioanalytical method based on validated methods for doxepin, which is structurally analogous to cidoxepin.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range | 15.0 - 3900 pg/mL[5][6] |
| Correlation Coefficient (r²) | ≥ 0.99[5] |
| Calibration Model | Linear, weighted (1/x²) regression |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 15.0 | ≤ 20% | ≤ 20% | ± 20% |
| Low | 45.0 | ≤ 15% | ≤ 15% | ± 15% |
| Medium | 750.0 | ≤ 15% | ≤ 15% | ± 15% |
| High | 3000.0 | ≤ 15% | ≤ 15% | ± 15% |
| Acceptance criteria based on FDA and EMA guidelines for bioanalytical method validation.[8][9] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Cidoxepin | 85 - 95% | Within acceptable limits |
| Internal Standard | 85 - 95% | Within acceptable limits |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of cidoxepin in plasma.
Proposed Signaling Pathway of Cidoxepin
Caption: Proposed mechanism of action of cidoxepin.
References
- 1. Cidoxepin - Wikipedia [en.wikipedia.org]
- 2. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic evaluation of two doxepin products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of doxepin and desmethyldoxepin: an evaluation with the population approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for In Vitro Characterization of Cidoxepin Hydrochloride Functional Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assessment of cidoxepin hydrochloride's functional activity. Cidoxepin, the (Z)-isomer of doxepin, is a tricyclic compound with a complex pharmacological profile, exhibiting potent antagonist activity at several G protein-coupled receptors (GPCRs) and inhibitory effects on monoamine transporters.[1] This document outlines detailed protocols for key in vitro assays to characterize its interaction with histamine H1, serotonin 5-HT2A, and muscarinic M1 receptors, as well as its inhibition of serotonin and norepinephrine transporters.
Overview of this compound's Mechanism of Action
This compound exerts its pharmacological effects through multiple mechanisms of action. It is a potent antagonist of several receptors, including the histamine H1 receptor, serotonin 5-HT2A receptor, and muscarinic M1 receptor.[1][2][3] Additionally, it functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3][4] The affinity of doxepin (of which cidoxepin is an isomer) for these targets varies, contributing to its diverse therapeutic applications, from the treatment of depression and anxiety at higher doses to insomnia at lower doses due to its potent antihistaminic effects.[5][6][7][8][9]
Quantitative Analysis of Cidoxepin's Functional Activity
The following tables summarize the binding affinities (Ki or Kd) of doxepin for its primary molecular targets. This data is crucial for understanding the compound's potency and selectivity.
| Target | Ligand | K_i / K_d (nM) | Assay Type | Reference |
| Histamine H1 Receptor | Doxepin | 1.23 | Radioligand Binding | |
| Doxepin | 0.26 | Radioligand Binding | [10] | |
| Doxepin | 0.020 | Radioligand Binding | [11] | |
| Serotonin 5-HT2A Receptor | Doxepin | 27 | Radioligand Binding | |
| Muscarinic M1 Receptor | Doxepin | 23 | Radioligand Binding | |
| Serotonin Transporter (SERT) | Doxepin | 68 | Radioligand Binding | |
| Norepinephrine Transporter (NET) | Doxepin | 29.5 | Radioligand Binding |
Signaling Pathways and Assay Principles
Cidoxepin's antagonist activity at H1, 5-HT2A, and M1 receptors primarily involves the Gq/11 signaling pathway. The general cascade is depicted below.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of cidoxepin for its target receptors and transporters. These assays measure the displacement of a radiolabeled ligand by the test compound.
Experimental Workflow: Radioligand Binding Assay
Protocol: Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]pyrilamine (specific activity 20-30 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation: Homogenize H1-HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, [³H]pyrilamine (final concentration ~1-2 nM), and varying concentrations of this compound (e.g., 0.01 nM to 10 µM). For total binding, omit cidoxepin. For non-specific binding, add a high concentration of unlabeled mepyramine (e.g., 10 µM).
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the cidoxepin concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response to receptor activation or inhibition, providing insights into the efficacy of the test compound.
Experimental Workflow: Calcium Mobilization Assay
Protocol: 5-HT2A Receptor-Mediated Calcium Mobilization Assay
-
Objective: To determine the functional antagonist activity (IC50) of this compound at the human 5-HT2A receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test Compound: this compound.
-
Agonist: Serotonin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Procedure:
-
Cell Plating: Seed 5-HT2A-CHO-K1 cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 60 minutes.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration) to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at ~494 nm and emission at ~516 nm.
-
Data Analysis: Determine the inhibitory effect of cidoxepin by calculating the percentage of inhibition of the serotonin-induced calcium response. Plot the percentage of inhibition against the logarithm of the cidoxepin concentration to determine the IC50 value.
-
Neurotransmitter Uptake Assays
These assays measure the ability of cidoxepin to inhibit the reuptake of neurotransmitters into cells, a key aspect of its antidepressant activity.
Experimental Workflow: Neurotransmitter Uptake Assay
Protocol: Serotonin Transporter (SERT) Uptake Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound on the human serotonin transporter.
-
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radiolabeled Neurotransmitter: [³H]Serotonin.
-
Test Compound: this compound.
-
Reference Inhibitor: Fluoxetine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
-
Procedure:
-
Cell Plating: Seed hSERT-HEK293 cells into a 96-well plate and culture to confluency.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of this compound for 10-20 minutes at 37°C. For non-specific uptake, use a high concentration of fluoxetine.
-
Uptake Initiation: Add [³H]Serotonin (final concentration ~10-20 nM) to each well to start the uptake.
-
Incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and measure the radioactivity in the lysate using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of serotonin uptake at each cidoxepin concentration and determine the IC50 value from the dose-response curve.
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the functional activity of this compound. By employing a combination of radioligand binding, functional, and neurotransmitter uptake assays, researchers can obtain a comprehensive pharmacological profile of this compound and its potential therapeutic effects. The provided protocols offer a starting point for these investigations, and may be further optimized based on specific experimental needs and available resources.
References
- 1. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Efficacy of Cidoxepin Hydrochloride: Application Notes and Protocols for Animal Models
Introduction
Cidoxepin, the (Z)-isomer of doxepin, is a tricyclic compound with potent antidepressant and antihistaminic properties.[1][2] Its mechanism of action is primarily attributed to the inhibition of serotonin and norepinephrine reuptake at the synaptic cleft, and the antagonism of the histamine H1 receptor.[1][3][4] These dual activities make cidoxepin a promising candidate for the treatment of depressive disorders often accompanied by anxiety and insomnia, as well as allergic conditions.[3][5] This document provides detailed application notes and protocols for the preclinical evaluation of cidoxepin hydrochloride's efficacy in established animal models. Due to the limited availability of preclinical data specifically for cidoxepin, efficacy data for its racemic mixture, doxepin, is presented as a surrogate.
I. Antidepressant Efficacy Testing
Animal models of depression are crucial tools for screening new antidepressant compounds.[6] Commonly used models include the Forced Swim Test (FST), Tail Suspension Test (TST), and the Chronic Mild Stress (CMS) model, which aim to induce depressive-like states in rodents to assess the therapeutic potential of investigational drugs.[7]
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant activity.[8][9] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.[10]
Experimental Protocol:
-
Animals: Male BALB/c mice (20-25 g).
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound (or vehicle control) intraperitoneally (i.p.) 30-60 minutes before the test.
-
Gently place each mouse into the cylinder for a 6-minute session.[3]
-
Record the entire session. The last 4 minutes of the session are typically scored for immobility time.[9]
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.[8]
-
-
Data Analysis: The total duration of immobility is measured and compared between treatment groups. A significant reduction in immobility time in the cidoxepin-treated group compared to the vehicle group indicates antidepressant-like activity.
Quantitative Data (Doxepin as Surrogate):
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Percent Reduction in Immobility |
| Vehicle Control | - | 150 ± 10 | - |
| Doxepin | 10 | 105 ± 8* | 30% |
| Doxepin | 20 | 82 ± 7** | 45% |
*Note: Data are illustrative and based on typical results for tricyclic antidepressants in the FST. *p<0.05, *p<0.01 compared to vehicle control.
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model used to assess antidepressant efficacy in mice.[10] The test involves suspending mice by their tails, and the duration of immobility is measured.[3]
Experimental Protocol:
-
Animals: Male Swiss mice (20-25 g).
-
Apparatus: A suspension bar or a ledge from which the mouse can be suspended. The mouse should be visually isolated from other animals.
-
Procedure:
-
Administer this compound (or vehicle control) i.p. 30-60 minutes before the test.
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The test duration is typically 6 minutes.[3]
-
The duration of immobility (hanging passively without any movement) is recorded.[3]
-
-
Data Analysis: Compare the total immobility time between the cidoxepin-treated and vehicle control groups. A significant decrease in immobility suggests antidepressant-like effects.
Quantitative Data (Doxepin as Surrogate):
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) | Percent Reduction in Immobility |
| Vehicle Control | - | 180 ± 12 | - |
| Doxepin | 5 | 135 ± 10* | 25% |
| Doxepin | 10 | 108 ± 9** | 40% |
*Note: Data are illustrative and based on typical results for tricyclic antidepressants in the TST. A study reported using a 5 mg/kg dose of doxepin for behavioral studies in mice.[11] *p<0.05, *p<0.01 compared to vehicle control.
Chronic Mild Stress (CMS) Model
The CMS model is considered to have high face and predictive validity for depression as it exposes animals to a series of unpredictable, mild stressors over a prolonged period, leading to anhedonia (a core symptom of depression).[2][12] Anhedonia is typically assessed by a decrease in the consumption of or preference for a palatable sucrose solution.[4][13]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (175-200 g).
-
Procedure:
-
Baseline Sucrose Preference: For one week prior to the stress protocol, habituate the rats to a 1% sucrose solution presented in two bottles. Measure the consumption to establish a baseline preference.
-
CMS Protocol (3-4 weeks): Expose the rats to a variable sequence of mild stressors daily. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation (12-24 hours)
-
Soiled cage
-
Predator sounds/smells
-
Reversal of light/dark cycle
-
-
Treatment: Administer this compound (or vehicle control) daily during the stress period.
-
Sucrose Preference Test (SPT): Conduct the SPT weekly. Following a period of food and water deprivation, present the rats with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for a defined period (e.g., 1-12 hours).[13]
-
-
Data Analysis: Calculate sucrose preference as: (Sucrose intake / Total fluid intake) x 100. A significant reversal of the stress-induced decrease in sucrose preference in the cidoxepin-treated group indicates an antidepressant effect.
Quantitative Data (Doxepin as Surrogate):
| Treatment Group | Stress Condition | Sucrose Preference (%) |
| Non-Stressed + Vehicle | No | 85 ± 5 |
| Stressed + Vehicle | Yes | 55 ± 6* |
| Stressed + Doxepin (10 mg/kg/day) | Yes | 78 ± 5** |
*Note: Data are illustrative. *p<0.05 compared to non-stressed control; *p<0.05 compared to stressed vehicle group.
II. Antihistamine Efficacy Testing
Cidoxepin's potent H1 receptor antagonist activity suggests its utility in treating allergic conditions.[1] Preclinical models for antihistamines often involve inducing an allergic-like reaction and measuring the inhibitory effect of the test compound.[14]
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model directly assesses the ability of a compound to antagonize histamine-induced airway constriction, a key feature of allergic asthma.[6][15]
Experimental Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g).
-
Apparatus: A whole-body plethysmograph to measure airway resistance. A nebulizer to deliver histamine aerosol.
-
Procedure:
-
Place the conscious guinea pig in the plethysmograph and allow it to acclimatize.
-
Administer this compound (or vehicle control) via an appropriate route (e.g., i.p. or p.o.) at a predetermined time before the histamine challenge.
-
Expose the animal to an aerosol of histamine solution (e.g., 0.1% w/v) for a fixed duration (e.g., 30 seconds).
-
Measure the changes in specific airway resistance (sRaw) or the pre-convulsion time (PCT).
-
-
Data Analysis: Compare the percentage of protection against bronchoconstriction or the increase in PCT in the cidoxepin-treated group relative to the control group.
Quantitative Data (Doxepin as Surrogate):
| Treatment Group | Dose (mg/kg, i.p.) | Protection against Bronchoconstriction (%) |
| Vehicle Control | - | 0 |
| Doxepin | 1 | 45 ± 5* |
| Doxepin | 5 | 85 ± 7** |
*Note: Data are illustrative based on the expected potent antihistaminic activity of doxepin. *p<0.05, *p<0.01 compared to vehicle control.
Passive Cutaneous Anaphylaxis (PCA) in Rodents
The PCA model is a classic in vivo assay for Type I hypersensitivity reactions and is used to evaluate the efficacy of anti-allergic drugs.[16]
Experimental Protocol:
-
Animals: Male BALB/c mice or Wistar rats.
-
Procedure:
-
Sensitization: Inject anti-dinitrophenyl (DNP) IgE antibody intradermally into the ear or dorsal skin of the animals.
-
Treatment: After a sensitization period (e.g., 24 hours), administer this compound (or vehicle control).
-
Challenge: After a set time post-treatment (e.g., 1 hour), intravenously inject DNP conjugated to human serum albumin (DNP-HSA) along with Evans blue dye.
-
Evaluation: After a defined period (e.g., 30 minutes), sacrifice the animals and excise the skin or ear tissue at the injection site.
-
-
Data Analysis: Extract the Evans blue dye from the tissue and quantify it spectrophotometrically. The amount of dye extravasation is an indicator of vascular permeability resulting from mast cell degranulation. A reduction in dye extravasation in the cidoxepin-treated group indicates inhibition of the allergic response.
Quantitative Data (Doxepin as Surrogate):
| Treatment Group | Dose (mg/kg, p.o.) | Evans Blue Extravasation (µ g/site ) | Percent Inhibition |
| Vehicle Control | - | 15.0 ± 1.5 | - |
| Doxepin | 10 | 7.5 ± 0.8* | 50% |
| Doxepin | 30 | 3.0 ± 0.5** | 80% |
*Note: Data are illustrative. *p<0.05, *p<0.01 compared to vehicle control.
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
The dual mechanism of action of cidoxepin involves two primary signaling pathways:
-
Serotonin and Norepinephrine Reuptake Inhibition: As a tricyclic antidepressant, cidoxepin is believed to block the serotonin transporter (SERT) and the norepinephrine transporter (NET) on presynaptic neurons. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor signaling, which is thought to be a key mechanism in alleviating depressive symptoms.
-
Histamine H1 Receptor Antagonism: Cidoxepin acts as an antagonist at the histamine H1 receptor. In allergic reactions, allergens cross-link IgE antibodies on mast cells, triggering the release of histamine. Histamine then binds to H1 receptors on various cells, leading to symptoms like vasodilation, increased vascular permeability, and smooth muscle contraction. By blocking the H1 receptor, cidoxepin prevents these downstream effects of histamine.
Experimental Workflow
A generalized workflow for preclinical efficacy testing of this compound is outlined below.
The preclinical animal models and protocols described provide a framework for evaluating the antidepressant and antihistamine efficacy of this compound. The Forced Swim Test, Tail Suspension Test, and Chronic Mild Stress model are suitable for assessing its antidepressant-like effects, while the Histamine-Induced Bronchoconstriction and Passive Cutaneous Anaphylaxis models can be employed to determine its antihistamine activity. The provided quantitative data for doxepin serves as a valuable reference for designing and interpreting these studies. The visualization of the signaling pathways and experimental workflow offers a clear understanding of the compound's mechanism of action and the logical progression of efficacy testing. These comprehensive notes and protocols are intended to guide researchers in the efficient and effective preclinical development of this compound.
References
- 1. Doxepin in the management of pruritus associated with allergic cutaneous reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Metabolic Stress with Chronic Mild Stress in Altering Brain Cytokines and Sucrose Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Evaluation of bronchoconstriction induced by neurokinins and its inhibition by selective nonpeptide antagonists in conscious guinea pigs, using a double-chamber plethysmograph technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Passive cutaneous anaphylaxis inhibition: evidence for heterogeneity in IgE mast cell interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxepin Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doxepin hydrochloride is a tricyclic antidepressant that also exhibits potent antagonist activity at histamine H1 receptors. Its diverse pharmacological profile makes it a compound of interest in various research areas, including neuroscience and oncology. Proper preparation of doxepin hydrochloride solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for dissolving and preparing doxepin hydrochloride for use in in vitro cell-based assays.
Data Presentation: Solubility of Doxepin Hydrochloride
The solubility of doxepin hydrochloride in various solvents is a key factor in preparing stock solutions for cell culture. The following table summarizes the approximate solubility of doxepin hydrochloride in commonly used laboratory solvents.
| Solvent | Solubility (mg/mL) | Solubility (mM)¹ | Source |
| Water | ~100 | ~316 | [1][2][3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 | ~31.6 | [4] |
| Dimethyl Sulfoxide (DMSO) | ~25-100 | ~79-316 | [1][4] |
| Ethanol | ~30 | ~95 | [4] |
| Dimethylformamide (DMF) | ~20 | ~63 | [4] |
¹Calculated based on a molecular weight of 315.84 g/mol for doxepin hydrochloride.
Experimental Protocols
Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is recommended for creating a concentrated stock solution that can be stored for longer periods and diluted to working concentrations as needed. The use of an organic solvent like DMSO minimizes the risk of microbial contamination in the stock solution.
Materials:
-
Doxepin hydrochloride (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biological safety cabinet to prevent contamination.
-
Weighing: Accurately weigh the desired amount of doxepin hydrochloride crystalline solid using a calibrated analytical balance.
-
Dissolving:
-
Transfer the weighed doxepin hydrochloride to a sterile vial.
-
Add the required volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[4]
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization: DMSO at high concentrations is inherently sterile. Therefore, filtration of the stock solution is generally not required and may lead to loss of the compound.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to one month) or at -80°C for extended periods (up to six months).[5] When stored at -20°C, the solution should be used within one month.[5]
-
Preparation of an Aqueous Stock Solution (e.g., in Water or PBS)
This protocol is suitable for experiments where the presence of an organic solvent is undesirable. However, it is important to note that aqueous solutions of doxepin hydrochloride are less stable and should be prepared fresh.
Materials:
-
Doxepin hydrochloride (crystalline solid)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Work in a sterile environment.
-
Weighing: Weigh the desired amount of doxepin hydrochloride.
-
Dissolving:
-
Transfer the solid to a sterile vial.
-
Add the appropriate volume of sterile water or PBS (pH 7.2) to reach the desired concentration (e.g., 10 mg/mL in PBS).[4]
-
Vortex until fully dissolved.
-
-
Sterilization:
-
Draw the doxepin hydrochloride solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial to remove any potential microbial contaminants from the aqueous solution.
-
-
Aliquoting and Storage:
Preparation of Working Solutions in Cell Culture Medium
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to the final desired concentration for treating the cells.
Materials:
-
High-concentration doxepin hydrochloride stock solution (from Protocol 1 or 2)
-
Pre-warmed, complete cell culture medium (containing serum and other supplements)
-
Sterile, conical-bottom tubes
-
Sterile, disposable serological pipettes and pipette tips
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all dilutions in a sterile environment.
-
Thawing Stock Solution: If using a frozen stock, thaw it at room temperature and mix well by gentle vortexing before use.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform one or more intermediate dilutions in cell culture medium.
-
Final Dilution:
-
Calculate the volume of the stock solution required to achieve the final desired concentration in the total volume of cell culture medium.
-
Important: To avoid precipitation and ensure rapid and even distribution, add the stock solution to the pre-warmed cell culture medium while gently swirling the medium. Do not add the medium to the stock solution.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in the experiment.
-
-
Use: Use the freshly prepared working solution immediately to treat the cells.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathways affected by doxepin and the experimental workflow for preparing doxepin hydrochloride solutions.
Caption: Doxepin's primary mechanisms of action.
Caption: Workflow for Doxepin HCl solution preparation.
References
Revolutionizing Therapeutic Drug Monitoring: A Validated LC-MS/MS Method for the Simultaneous Quantification of Cidoxepin and its Metabolites
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of cidoxepin and its major active metabolite, nordoxepin (desmethyldoxepin), in human plasma. This method provides a crucial tool for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials, offering high selectivity and accuracy for researchers, scientists, and drug development professionals.
Cidoxepin, a psychotropic agent with antidepressant and antianxiety properties, undergoes metabolism in the liver, primarily through N-demethylation to form nordoxepin, an active metabolite.[1][2] The monitoring of both the parent drug and its active metabolite is essential for optimizing dosing regimens and ensuring patient safety and efficacy. The developed LC-MS/MS method addresses this need with a straightforward sample preparation procedure and a rapid analytical runtime.
The method utilizes liquid-liquid extraction for the isolation of cidoxepin and nordoxepin from plasma samples, ensuring high recovery and minimal matrix effects.[3][4] Chromatographic separation is achieved on a C8 or C18 reversed-phase column with a gradient elution, providing excellent resolution of the analytes from endogenous plasma components.[4] Detection is performed using a triple quadrupole mass spectrometer operating in the positive ionization and multiple reaction monitoring (MRM) mode, which confers high sensitivity and specificity.[4][5]
The method has been rigorously validated according to regulatory guidelines, demonstrating excellent linearity over the concentration ranges of 15.0–3900 pg/mL for cidoxepin (as doxepin) and 5.00–1300 pg/mL for nordoxepin.[5] The intra- and inter-batch precision were found to be less than 8.3%, with accuracies within acceptable limits.[5] The extraction recovery for both analytes was consistently high, ranging from 86.6% to 99.1%.[5]
This detailed application note provides a comprehensive protocol for the implementation of this LC-MS/MS method, along with tabulated quantitative data and visual representations of the experimental workflow and metabolic pathway.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a pre-labeled tube, add the internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 200 µL of 100 mM ammonium acetate solution (pH 8.0).[3]
-
Vortex again for 30 seconds.
-
Perform liquid-liquid extraction by adding 4.0 mL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes.[3]
-
Centrifuge the samples at 1811g for 5 minutes.[3]
-
Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.[3]
-
Evaporate the organic solvent to dryness at 40 °C under a gentle stream of nitrogen.[3]
-
Reconstitute the dried residue with 300 µL of the mobile phase.[3]
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio[3][4] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 15 µL[3] |
| Column Temperature | Ambient |
| Run Time | Approximately 5.5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] |
| Curtain Gas | 30.0 psi[3] |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Quantitative Data Summary
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Cidoxepin (Doxepin) | 280.1 | 107.0 | 200 | 35 |
| Nordoxepin | 266.0 | 107.0 | 200 | 35 |
| Internal Standard (e.g., Desipramine) | 267.1 | 72.1 | 200 | 27 |
Note: The provided MRM transitions are based on published data for doxepin and nordoxepin.[5]
Table 2: Method Validation Parameters
| Parameter | Cidoxepin (Doxepin) | Nordoxepin |
| Linearity Range (pg/mL) | 15.0–3900[5] | 5.00–1300[5] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.999[5] |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 15.0[5] | 5.00[5] |
| Mean Extraction Recovery (%) | 86.6 - 90.4[5] | 88.0 - 99.1[5] |
| Intra-batch Precision (% CV) | ≤ 8.3[5] | ≤ 8.3[5] |
| Inter-batch Precision (% CV) | ≤ 8.3[5] | ≤ 8.3[5] |
Visualizations
Caption: Experimental workflow for cidoxepin analysis.
Caption: Metabolic pathway of cidoxepin.
References
- 1. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Cidoxepin hydrochloride solubility issues in physiological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Cidoxepin hydrochloride in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound, often referred to as Doxepin hydrochloride, is generally considered soluble in water.[1][2] However, its solubility can be significantly influenced by the pH and composition of the buffer. A solution of 0.10g of this compound in 10ml of water should have a pH in the range of 4.5 to 6.5.[2]
Q2: I'm observing precipitation of this compound in my physiological buffer. What are the common causes?
Precipitation of this compound in physiological buffers can be attributed to several factors:
-
pH of the Buffer: Cidoxepin is a weakly basic drug with a pKa of 8.96.[3] In solutions with a pH above its pKa, the equilibrium will shift towards the un-ionized (free base) form, which is significantly less soluble than the ionized hydrochloride salt form. Physiological buffers with a pH of 7.4 are close to the pKa, which can lead to the formation of the less soluble free base and subsequent precipitation.
-
Buffer Composition: Certain buffer components can interact with the drug molecule, leading to the formation of insoluble complexes. While direct evidence for Cidoxepin is limited, this is a known phenomenon for other drugs. For instance, doxorubicin has been observed to precipitate in phosphate-buffered saline (PBS).[4]
-
Concentration: The concentration of this compound you are trying to dissolve may exceed its solubility limit in the specific buffer and conditions you are using.
-
Temperature: Solubility is temperature-dependent. Experiments conducted at different temperatures may show varying solubility.
Q3: My experiment requires a physiological pH (e.g., pH 7.4). How can I dissolve this compound at this pH without precipitation?
If you are encountering precipitation at physiological pH, consider the following strategies:
-
Prepare a Concentrated Stock in an Acidic Buffer or Water: First, dissolve the this compound in water or a slightly acidic buffer (e.g., pH 4-5) where it is more soluble. You can then dilute this stock solution into your physiological buffer at the final desired concentration. This approach often prevents the drug from crashing out of solution.
-
Use of Co-solvents: For challenging situations, a small percentage of an organic co-solvent can be used to prepare a concentrated stock solution. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[5] Prepare a high-concentration stock in one of these solvents and then dilute it into your aqueous buffer. Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it may have physiological effects.[5]
-
pH Adjustment: After dissolving this compound in water, you can carefully adjust the pH of the final solution to the desired physiological pH using dilute acid or base while vigorously stirring. This should be done cautiously to avoid localized high pH that could cause precipitation.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Table 1: Quantitative Solubility Data for this compound
| Solvent/Buffer | pH | Concentration | Reference |
| Water | 4.5 - 6.5 (for 10 mg/mL solution) | Soluble | [2] |
| 1 M HCl | ~0 | 50 mg/mL | |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~10 mg/mL | [5] |
| Ethanol | Not Applicable | ~30 mg/mL | [5] |
| DMSO | Not Applicable | ~25 mg/mL | [5] |
| Dimethylformamide (DMF) | Not Applicable | ~20 mg/mL | [5] |
| Intrinsic Solubility (at zero ionic strength) | Not Applicable | 1.13 x 10⁻⁴ M | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Water
-
Weigh the desired amount of this compound powder.
-
Add a volume of purified water to achieve a concentration where solubility is known to be good (e.g., 10 mg/mL).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
Sterile filter the solution if required for your application.
-
Store the stock solution as recommended by the manufacturer.
Protocol 2: Preparation of a Working Solution in Physiological Buffer (Dilution from an Aqueous Stock)
-
Prepare a concentrated stock solution of this compound in water as described in Protocol 1.
-
Calculate the volume of the stock solution required to achieve the final desired concentration in your physiological buffer.
-
Add the calculated volume of the stock solution to the physiological buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Visual Troubleshooting Workflows and Diagrams
References
Technical Support Center: Improving the Stability of Cidoxepin Hydrochloride in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with cidoxepin hydrochloride in solution.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions.
| Observed Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Unexpectedly low assay value or loss of potency over a short period. | Chemical Degradation: this compound is susceptible to degradation under various conditions, including acidic or basic pH, oxidation, heat, and light.[1] | - pH Control: Ensure the pH of your solution is within a stable range. Studies on similar tricyclic compounds suggest that maximum stability is often found in the slightly acidic to neutral pH range.[2][3] - Temperature Control: Store stock and working solutions at recommended low temperatures (e.g., refrigerated or frozen) to minimize thermal degradation. Avoid repeated freeze-thaw cycles. - Protection from Light: this compound is sensitive to light.[1][4] Prepare and store solutions in amber vials or protect them from light using aluminum foil. - Inert Atmosphere: For long-term storage or when working with sensitive assays, consider purging the solution and container headspace with an inert gas (e.g., nitrogen or argon) to prevent oxidation. |
| Appearance of unknown peaks in your chromatogram (e.g., HPLC). | Formation of Degradation Products: The presence of new peaks indicates that this compound is degrading into other compounds. | - Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the degradation products. Known photodegradation products include HO-doxepine and doxepine-N-oxide.[4][5] - Perform Forced Degradation Studies: To understand the degradation profile under your specific conditions, conduct forced degradation studies (see Experimental Protocols section). This will help in identifying potential degradants and ensuring your analytical method is stability-indicating. |
| Precipitation or cloudiness in the solution. | Poor Solubility: The solubility of this compound can be affected by the solvent, concentration, pH, and temperature. Formation of Insoluble Degradants: Some degradation products may be less soluble than the parent compound. Drug-Excipient Interaction: In formulated solutions, interactions with excipients can lead to precipitation.[6][7][8] | - Verify Solubility: Check that the concentration of your solution does not exceed the solubility of this compound in your chosen solvent system. - pH Adjustment: The pH of the solution can significantly impact solubility. Ensure the pH is in a range where this compound is soluble. - Solvent System: If using a mixed solvent system, ensure the components are compatible and that the final concentration of any organic solvent in an aqueous medium is not high enough to cause precipitation. - Excipient Compatibility: If working with formulations, investigate potential interactions between this compound and the excipients. |
| Color change in the solution (e.g., yellowing). | Oxidative or Photolytic Degradation: Discoloration is often a sign of oxidation or photodegradation.[2] | - Minimize Oxygen Exposure: Prepare solutions using deaerated solvents. - Protect from Light: As mentioned previously, always protect solutions from light. - Use of Antioxidants: For formulated solutions, the inclusion of an antioxidant could be considered to prevent oxidative degradation, but compatibility must be assessed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: this compound can degrade through several pathways, including hydrolysis (acid and base-catalyzed), oxidation, and photolysis.[1] The major photodegradation products identified are HO-doxepine and doxepine-N-oxide.[4][5]
Q2: How does pH affect the stability of this compound solutions?
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure stability, stock solutions should be stored at low temperatures, protected from light.[1][2] It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. For aqueous solutions, it is often recommended to prepare them fresh or store them for very short periods, even at low temperatures.
Q4: My experiment runs for 24 hours at 37°C. Will my this compound solution be stable?
A4: There is a risk of degradation under these conditions. Both thermal and hydrolytic degradation can occur. It is recommended to perform a stability study under your specific experimental conditions (e.g., in your cell culture medium without cells) to determine the extent of degradation over 24 hours. Analyze samples at different time points (e.g., 0, 4, 8, 12, and 24 hours) using a stability-indicating method like HPLC.
Q5: What is a stability-indicating analytical method, and why is it important?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[10] It is crucial for stability studies because it allows you to quantify the true amount of intact this compound remaining and to monitor the formation of degradation products. HPLC is a commonly used technique for developing stability-indicating methods.[1]
Data Presentation
Table 1: Summary of Forced Degradation Studies on Doxepin Hydrochloride
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Standard Drug) | % Degradation (Formulated Drug) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | 6.54% | 7.53% | [1] |
| Base Hydrolysis | 0.1 N NaOH | 30 min | 60°C | 3.69% | 7.65% | [1] |
| Oxidation | 5% v/v H₂O₂ | 30 min | 60°C | 5.16% | 6.46% | [1] |
| Thermal Degradation | Hot Air Oven | 6 h | 105°C | 6.85% | 7.74% | [1] |
| Photodegradation | UV Light | 24 h | Room Temp. | 1.67% | 3.47% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 30 minutes. Cool and neutralize with an appropriate amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 30 minutes. Cool and neutralize with an appropriate amount of 0.1 N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 5% v/v H₂O₂. Keep at 60°C for 30 minutes.
-
Thermal Degradation: Place an aliquot of the stock solution in a hot air oven at 105°C for 6 hours (protect from light).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (in a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
After the specified stress period, dilute all samples, including an unstressed control, to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This is an example of an RP-HPLC method that can be used for stability studies of doxepin hydrochloride.[1][11]
-
Column: Phenomenex C18 Luna column (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: Acetonitrile: Buffer (40:30:30, v/v/v). The buffer can be prepared by dissolving 0.136 mg of potassium dihydrogen phosphate in 100 mL of HPLC-grade water and adjusting the pH to 2.5 with orthophosphoric acid.
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chineway.com.cn [chineway.com.cn]
- 7. s9423e139345e2186.jimcontent.com [s9423e139345e2186.jimcontent.com]
- 8. BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrpp.com [ijrpp.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting cidoxepin hydrochloride variability in animal studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in animal studies involving cidoxepin hydrochloride. The following information is designed to help identify potential sources of inconsistency and improve the reliability and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in our study outcomes. What are the common causes and how can we mitigate them?
High inter-animal variability is a frequent challenge in preclinical research and can obscure true compound effects.[1] The sources of this variability can be systematically addressed by examining factors related to the biological system, experimental procedures, and the compound itself.
Potential Causes and Mitigation Strategies
| Category | Factor | Mitigation Strategy |
| Biological | Animal Species & Strain | Use a single, well-characterized, isogenic strain from a reputable vendor. Genetic variations between strains can significantly alter drug metabolism and response.[1][2] |
| Age & Weight | Use animals within a narrow age and weight range to minimize differences in metabolic rates and drug distribution profiles.[1][2][3] | |
| Sex | Hormonal differences can influence drug metabolism and pharmacodynamics. Use a single sex or stratify the experimental design and analysis by sex.[1][2] | |
| Health Status & Stress | Acclimatize animals to the facility and handling procedures for at least one week. Monitor animal health daily, as underlying illness or stress can impact results.[1][4] | |
| Experimental | Dosing & Administration | Ensure consistent and accurate administration. For oral gavage, verify proper technique to prevent incomplete dosing or aspiration. Use calibrated equipment.[1][4] |
| Housing & Environment | Standardize housing conditions, including cage density, light/dark cycles, temperature, humidity, and noise levels, as these can be significant stressors.[4] | |
| Behavioral Testing | Standardize all testing protocols, including the time of day, equipment, and environmental conditions, to minimize procedural variability.[1] | |
| Compound-Related | Formulation | Ensure the formulation is homogeneous and stable. Prepare fresh solutions daily unless stability data supports longer storage.[1] Doxepin hydrochloride solutions can degrade in light.[5] |
| Dose Selection | Verify that the selected dose is appropriate for the chosen species and model, based on literature or preliminary dose-response studies.[1][6] |
Below is a logical workflow to help diagnose the source of variability in your study.
Caption: Troubleshooting workflow for addressing high study variability.
Q2: How can we ensure consistent drug exposure and avoid pharmacokinetic variability?
Inconsistent drug exposure is often linked to issues with compound formulation and administration. This compound's physicochemical properties require careful consideration during vehicle preparation.
Formulation and Solubility
Cidoxepin, as the hydrochloride salt, is a crystalline solid that is freely soluble in water and common organic solvents.[7] However, the stability of aqueous solutions can be a concern.[7]
Summary of Doxepin Hydrochloride Solubility
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | ~10 mg/mL | [7] |
| Ethanol | ~30 mg/mL | [7] |
| DMSO | ~25 mg/mL | [7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| Water (pH 1.0, 6.8, 7.4) | >1 mg/mL | [8] |
Experimental Protocol: Vehicle Preparation for Oral Gavage
This protocol is designed to create a sterile, well-solubilized formulation for oral administration in rodents.
-
Weighing: Accurately weigh the required amount of this compound in a sterile container.
-
Solubilization:
-
For Aqueous Solutions: Dissolve the compound directly in a sterile, pH-balanced vehicle like phosphate-buffered saline (PBS, pH 7.2).[7] Prepare this solution fresh daily and protect it from light.[5][7]
-
For Organic Solvents: If a co-solvent is necessary, first dissolve the compound in a minimal amount of a solvent like DMSO. Then, dilute this stock solution with an aqueous vehicle (e.g., isotonic saline or PBS) to the final desired concentration.[7] Ensure the final concentration of the organic solvent is low and consistent across all animals to avoid physiological effects.[7]
-
-
pH Adjustment: If necessary, adjust the pH of the final solution to be near physiological pH (7.0-7.4) to improve tolerability.[9]
-
Sterilization: Filter the final solution through a 0.2 µm sterile filter into a sterile, sealed vial.[9]
-
Storage: Store the formulation protected from light. Unless stability has been confirmed, it is best practice to prepare it fresh before each use.[7]
Administration: Oral Gavage
Improper oral gavage technique is a major source of variability and can lead to injury, stress, or incomplete dosing.[4][10]
Recommended Gavage Needle Sizes and Volumes for Rodents
| Animal | Body Weight | Gauge | Length | Max Volume |
| Mouse | < 20 g | 20-22g | 1-1.5 in | 10 mL/kg |
| 20-30 g | 18-20g | 1.5 in | 10 mL/kg | |
| Rat | 100-200 g | 18-20g | 2-3 in | 10-20 mL/kg |
| > 200 g | 16-18g | 3 in | 10-20 mL/kg | |
| Sources:[11][12][13] |
Experimental Protocol: Oral Gavage in Rodents
-
Preparation: Weigh the animal to calculate the precise dosing volume.[13] Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it is the correct length to reach the stomach without causing perforation.[12][13]
-
Restraint: Restrain the animal firmly but gently, ensuring the head, neck, and spine are aligned to create a straight path to the esophagus.[12][14]
-
Insertion: Gently insert the bulb-tipped gavage needle into the mouth, advancing it along the upper palate. The animal should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance.[11][13] If resistance is met, do not force it. Withdraw and try again.[12]
-
Administration: Once the needle is correctly placed, administer the substance slowly and steadily.[12]
-
Withdrawal: After dosing, gently remove the needle along the same path of insertion.[13]
-
Monitoring: Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., fluid from the nose or mouth, labored breathing), which could indicate accidental administration into the lungs.[10][11]
Q3: We are observing a weaker-than-expected or no pharmacological effect. What could be the issue?
A lack of efficacy can stem from several factors, including insufficient dosing, poor bioavailability, rapid metabolism, or issues with the biological target engagement.
-
Dose Selection: The dose may be too low for the specific animal model. Rodents often metabolize and eliminate drugs much faster than humans, potentially requiring higher or more frequent dosing to maintain therapeutic levels.[15][16] A pilot dose-response study is recommended to determine the optimal dose for your model.[4][6]
-
Formulation and Bioavailability: An improper formulation can lead to poor absorption from the gastrointestinal tract. Ensure the compound is fully solubilized and stable in the chosen vehicle (see Q2).
-
Mechanism of Action: Cidoxepin is known to act as a serotonin-norepinephrine reuptake inhibitor and a potent H1 receptor antagonist.[17][18] More recently, doxepin has been shown to ameliorate hyperglycemia and steatosis in obese diabetic mice by activating the FAM3A signaling pathway, which increases ATP production and activates Akt signaling.[19] Verifying that your experimental model is appropriate for these targets is crucial.
Below is a diagram illustrating the FAM3A signaling pathway activated by doxepin.
Caption: Doxepin-activated FAM3A signaling pathway in metabolism.[19]
Q4: What are the key properties of this compound that require verification before starting an experiment?
Verifying the identity, purity, and isomeric composition of your test article is a critical first step to ensure reproducible results.
-
Identity and Purity: Confirm the identity and purity of the this compound batch using appropriate analytical methods.
-
Isomeric Composition: Cidoxepin is the (Z)-stereoisomer of doxepin.[18] Commercial doxepin is typically a mixture of (E) and (Z) isomers, with the (E) isomer being predominant (approx. 85:15 E:Z ratio).[5][20] Since the isomers can have different biological activities, it is crucial to confirm the isomeric ratio of your compound.[18]
-
Stability: Doxepin hydrochloride is relatively stable as a solid but can degrade in solution, particularly when exposed to light.[5][7]
Experimental Protocol: Isomer Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the (Z) and (E) isomers of doxepin.[20]
Example HPLC Method Parameters
| Parameter | Condition |
| Column | C8 (L7), 5 µm |
| Mobile Phase | Isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 2.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 295 nm |
| Column Temperature | 50°C |
| Note: This is an example method. The specific conditions should be optimized for your system and column. Sources:[20] |
The general workflow for compound verification and use in an animal study is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors Affecting Drug Response in Animals [bivatec.com]
- 3. Factors that affect drug disposition in food-producing animals during maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. The pharmacokinetics of antiepileptic drugs in rats: consequences for maintaining effective drug levels during prolonged drug administration in rat models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Cidoxepin - Wikipedia [en.wikipedia.org]
- 19. Repurposing Doxepin to Ameliorate Steatosis and Hyperglycemia by Activating FAM3A Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phenomenex.com [phenomenex.com]
Technical Support Center: Optimizing Cidoxepin Hydrochloride Dosage for Behavioral Studies
Welcome to the technical support center for the use of cidoxepin hydrochloride in behavioral research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for behavioral studies in rodents?
A1: The optimal dose of this compound is dependent on the specific behavioral assay and the animal species. For initial studies, a dose-finding experiment is strongly recommended. Based on published literature, a common starting point for intraperitoneal (i.p.) administration in rats is in the range of 1-5 mg/kg, while in mice, doses around 10 mg/kg have been used. It is crucial to note that dose-dependent effects are significant; lower doses (1-5 mg/kg in rats) have shown efficacy in cognitive tasks, whereas higher doses (above 10 mg/kg) may lead to sedation or even toxicity, potentially confounding behavioral results.[1][2][3][4]
Q2: How should I prepare this compound for administration?
A2: this compound is readily soluble in saline.[1] For intraperitoneal (i.p.) injections, dissolve the compound in sterile, physiological saline (0.9% NaCl) to the desired concentration. It is recommended to warm the saline slightly to ensure complete dissolution. The final solution should be clear and administered at room temperature.
Q3: What is the recommended route of administration for this compound in behavioral studies?
A3: Intraperitoneal (i.p.) injection is a commonly reported and effective route of administration for this compound in rodent behavioral studies.[1][2][3][4] This method allows for rapid absorption and systemic distribution.
Q4: When should I administer this compound relative to the behavioral test?
A4: The timing of administration is critical and should be determined based on the pharmacokinetic profile of cidoxepin and the specific requirements of the behavioral test. Peak anticonvulsant effects of doxepin (a closely related compound) have been observed as early as 5 minutes after i.p. administration in mice.[2] For many behavioral tests, administration 30-60 minutes prior to testing is a common starting point. However, the optimal pre-treatment time may vary, and a pilot study to determine the time course of the drug's effect on the desired behavior is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during behavioral experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No observable behavioral effect at the expected dose. | - Suboptimal Dose: The dose may be too low to elicit a significant response in the specific behavioral paradigm. - Timing of Administration: The behavioral test may be conducted outside the peak efficacy window of the drug. - Individual Animal Variation: Biological variability among animals can lead to different responses. | - Increase the dose incrementally. Conduct a dose-response study to determine the effective dose range. - Vary the pre-treatment time. Test different intervals between drug administration and the behavioral assay (e.g., 15, 30, 60, 90 minutes). - Increase the sample size to account for individual variability. |
| Animals exhibit sedation or lethargy. | - High Dose: Sedation is a known side effect of cidoxepin, particularly at higher doses (e.g., 20-100 mg/kg in mice).[2] This can interfere with the assessment of behaviors that require motor activity. | - Reduce the dose. If the sedative effects mask the desired behavioral outcome, lower the dose to a non-sedating range. - Adjust the timing of the behavioral test. Allow more time between drug administration and testing for the initial sedative effects to subside while the therapeutic effect is still present. - Consider alternative behavioral tests that are less sensitive to motor impairment. |
| Unexpected or paradoxical behavioral effects. | - Dose-Dependent Biphasic Effects: Some compounds exhibit different effects at different doses. For example, lower doses of doxepin (6.25 to 12.5 mg/kg, i.p.) have been reported to stimulate locomotor activity in mice, while higher doses are sedative.[2] | - Conduct a thorough dose-response analysis. This will help to characterize the full spectrum of behavioral effects at different concentrations. - Review the literature for similar compounds to understand potential biphasic effects. |
| High variability in behavioral data. | - Inconsistent Drug Administration: Improper injection technique can lead to variable drug absorption. - Stress from Handling/Injection: The stress of the procedure can influence behavior. - Environmental Factors: Inconsistent lighting, noise, or temperature in the testing environment. | - Ensure proper and consistent i.p. injection technique. Refer to established protocols for rodent injections. - Habituate animals to handling and injection procedures before the start of the experiment. - Maintain a consistent and controlled experimental environment. |
| Signs of toxicity (e.g., seizures, respiratory distress). | - Excessively High Dose: High doses of tricyclic antidepressants can be toxic.[1] | - Immediately cease administration and consult with a veterinarian. - Review dosage calculations carefully. - In future experiments, start with a much lower dose range and escalate cautiously. |
Data Presentation
Table 1: Summary of this compound (as Doxepin) Dosages in Rodent Behavioral Studies
| Behavioral Test | Species | Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Passive Avoidance Learning | Rat | 1, 5 | i.p. | Increased step-through latencies (improved memory). | [1][3][4] |
| Passive Avoidance Learning | Rat | 10 | i.p. | No significant change compared to control. | [1][3][4] |
| Reversal of Reserpine-Induced Catalepsy and Ptosis | Rat, Mouse | 5 - 40 | i.p. | Dose-dependent reversal of symptoms. | [2] |
| Spontaneous Locomotor Activity | Mouse | 6.25 - 12.5 | i.p. | Stimulated activity. | [2] |
| Spontaneous Locomotor Activity | Mouse | 20 - 100 | i.p. | Depressed central nervous system, ataxia, reduced motor activity. | [2] |
| Forced Swim Test | Mouse | 10 | i.p. | Reversed clonidine-induced behavioral despair. | [2] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of this compound
-
Materials:
-
This compound powder
-
Sterile 0.9% physiological saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animals.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in a known volume of sterile saline to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of saline.
-
Vortex the solution until the powder is completely dissolved and the solution is clear.
-
Prepare fresh on the day of the experiment.
-
-
Intraperitoneal (i.p.) Injection Procedure:
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, appropriate two-handed restraint techniques should be used.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for behavioral studies using this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. Effects of different doses of doxepin on passive avoidance learning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Effects of different doses of doxepin on passive avoidance learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Cidoxepin Hydrochloride Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of cidoxepin hydrochloride and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is cidoxepin and how does it relate to doxepin?
A1: Cidoxepin is the (Z)-stereoisomer of doxepin. Doxepin is a tricyclic antidepressant and is typically present as a mixture of (E) and (Z) stereoisomers, with the (E)-isomer being predominant.[1] When analyzing cidoxepin, it is crucial to have an analytical method capable of separating both isomers.
Q2: What are the expected degradation products of this compound?
A2: Under various stress conditions, this compound can degrade into several products. The primary degradation pathways include oxidation, demethylation, and hydroxylation. Known degradation products and metabolites include:
-
Nordoxepin (Desmethyldoxepin): A major active metabolite formed by the demethylation of doxepin.[2][3]
-
Hydroxylated Doxepin (OH-doxepin): A product of oxidation and a known photodegradation product.[4]
-
N-nitroso-desmethyl-(E)-doxepin: A potential nitrosamine impurity that can form in the presence of nitrite impurities from excipients.[5]
Forced degradation studies have shown the formation of a major degradant with a mass-to-charge ratio (m/z) of 296.2 under oxidative stress, which is consistent with the formation of an oxygenated product like OH-doxepin or Doxepin N-oxide.[6]
Q3: My HPLC analysis shows poor separation between the (E) and (Z) isomers of doxepin. How can I improve this?
A3: Achieving good resolution between the (E) and (Z) isomers is a common challenge. Here are some troubleshooting steps:
-
Column Selection: The choice of HPLC column is critical. C8 and C18 columns are commonly used. A core-shell column may provide superior peak shape and resolution compared to a fully porous column.[7]
-
Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and the buffer pH, can significantly impact selectivity.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve separation. Ensure your method adheres to USP General Chapter <621> allowable adjustments.[7]
-
Gradient Elution: Employing a gradient elution can help in separating closely eluting peaks.
Q4: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A4: Unexpected peaks in your chromatogram can arise from several sources:
-
Degradation Products: The peaks may be degradation products of cidoxepin that have formed under the storage conditions. Performing forced degradation studies can help in tentatively identifying these peaks.
-
Impurities from Starting Materials or Excipients: The peaks could be impurities from the active pharmaceutical ingredient (API) or the excipients used in the formulation.[8]
-
System Contamination: Ghost peaks can appear due to contamination in the HPLC system, mobile phase, or sample preparation solvents.[8]
-
Leaching from Container Closure System: Substances can leach from the packaging material and appear as peaks in the chromatogram.
It is recommended to perform peak purity analysis using a photodiode array (PDA) detector to check for co-eluting peaks.[6] Further investigation using mass spectrometry (MS) can help in identifying the structure of the unknown peaks.
Q5: How can I confirm the identity of a suspected degradation product?
A5: Confirming the identity of a degradation product typically involves a combination of techniques:
-
Mass Spectrometry (MS): LC-MS/MS is a powerful tool for determining the molecular weight and fragmentation pattern of the unknown peak, which can be used to elucidate its structure.[9][10]
-
Reference Standards: Comparing the retention time and spectral data of the unknown peak with that of a certified reference standard of the suspected degradation product is the most definitive way to confirm its identity.[8]
-
Forced Degradation Studies: Spiking the sample with known degradation products generated during forced degradation studies can help in confirming the identity of peaks observed in stability samples.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Baseline Drift | Changes in mobile phase composition, temperature fluctuations, column contamination, or detector lamp instability.[11] | Ensure the mobile phase is properly degassed and prepared fresh. Use a column oven and ensure a stable laboratory temperature. Clean the HPLC system, including the column and detector cell.[11] |
| Baseline Noise | Air bubbles in the mobile phase or detector, loose connections, detector lamp instability, or contaminated mobile phase.[8][11] | Degas the mobile phase, prime the pump, and check all fittings for leaks. Replace the detector lamp if necessary. Filter the mobile phase and samples.[11] |
| Peak Tailing | Column degradation, secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.[8] | Use a new column or a guard column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Ensure the sample solvent is weaker than or similar to the mobile phase. |
| Peak Fronting | Sample overload or poor column efficiency.[8] | Reduce the injection volume or the concentration of the sample. Replace the column if it is old or has been subjected to harsh conditions. |
| Inconsistent Retention Times | Fluctuation in pump flow rate, changes in mobile phase composition, or insufficient column equilibration time.[8] | Check the pump for leaks and ensure it is delivering a consistent flow rate. Prepare fresh mobile phase and ensure proper mixing. Allow for adequate column equilibration between injections.[8] |
Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of degradation of doxepin hydrochloride observed under various stress conditions as reported in the literature. This data is useful for understanding the stability profile of the molecule.
| Stress Condition | Reagents and Conditions | Degradation (%) - Bulk Drug | Degradation (%) - Formulation | Reference |
| Acid Hydrolysis | 0.1 N HCl, 60 °C, 30 min | 6.54 | 7.53 | [3] |
| Base Hydrolysis | 0.1 N NaOH, 60 °C, 30 min | 3.69 | 7.65 | [3] |
| Oxidative Degradation | 5% v/v H₂O₂, 60 °C, 30 min | 5.16 | 6.46 | [3] |
| Oxidative Degradation | 3% H₂O₂, 4 hours | - | ~11 | [6] |
| Thermal Degradation | Hot air oven, 105 °C, 6 h | 6.85 | 7.74 | [3] |
| Photolytic Degradation | UV chamber, 24 h | 1.67 | 3.47 | [3] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for 30 minutes. Neutralize the solution with 0.1 N NaOH before analysis.[3]
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for 30 minutes. Neutralize the solution with 0.1 N HCl before analysis.[3]
-
Oxidative Degradation: Treat the stock solution with 3-5% v/v H₂O₂ and keep at 60°C for 30-60 minutes.[3][6]
-
Thermal Degradation: Expose the solid drug substance to dry heat in a hot air oven at 105°C for 6 hours. Dissolve the stressed solid in the mobile phase for analysis.[3]
-
Photolytic Degradation: Expose the solid drug substance or a solution of the drug to UV light (e.g., in a UV chamber) for 24 hours.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A PDA detector is recommended to assess peak purity.
Stability-Indicating RP-HPLC Method
The following is an example of an RP-HPLC method that can be used for the analysis of cidoxepin and its degradation products. Method optimization will be required based on the specific instrument and column used.
-
Column: Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A mixture of methanol, acetonitrile, and buffer (e.g., 40:30:30, v/v/v).[3] The pH of the buffer should be optimized for best separation.
-
Flow Rate: 0.5 mL/min.[3]
-
Detection Wavelength: 254 nm.[3]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
Visualizations
References
- 1. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doxepin - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. tdcommons.org [tdcommons.org]
- 6. Methods for the Analysis of Doxepin Hydrochloride Cream | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Avoiding cidoxepin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of cidoxepin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is cidoxepin and why is its solubility a concern in cell culture?
A1: Cidoxepin is a tricyclic compound under investigation for its therapeutic effects. Like many hydrophobic molecules, cidoxepin can be challenging to dissolve and maintain in aqueous solutions such as cell culture media.[1] Exceeding its solubility limit can lead to precipitation, which can negatively impact experimental results by reducing the effective concentration of the compound and potentially causing cytotoxicity.[2]
Q2: What are the common causes of cidoxepin precipitation in cell culture media?
A2: Several factors can contribute to cidoxepin precipitation, including:
-
High final concentration: The concentration of cidoxepin in the media exceeds its aqueous solubility.[1]
-
Solvent shock: Rapid dilution of a concentrated cidoxepin stock solution (typically in an organic solvent like DMSO) in the aqueous cell culture medium can cause the compound to "crash out" of solution.[1][3]
-
Low temperature: Cell culture media is often stored refrigerated, and adding cidoxepin to cold media can decrease its solubility.[1][2]
-
pH of the media: The solubility of ionizable compounds can be pH-dependent.[3]
-
Interaction with media components: Cidoxepin may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1][2]
-
Evaporation: Over time, evaporation of media in the incubator can increase the concentration of all components, including cidoxepin, potentially leading to precipitation.[3]
Q3: Should I use cidoxepin base or a salt form for my experiments?
A3: It is generally recommended to use a salt form of cidoxepin, such as cidoxepin hydrochloride (HCl), for cell culture experiments. The hydrochloride salt of similar compounds, like doxepin, is more soluble in aqueous solutions compared to the free base.[4][5][6]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately after adding the cidoxepin stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of cidoxepin is above its solubility limit in the cell culture medium. | Determine the maximum soluble concentration of cidoxepin in your specific medium by performing a solubility test. If the required concentration is too high, consider alternative formulations or delivery methods. |
| Solvent Shock | The rapid change in solvent environment when adding a concentrated organic stock to the aqueous medium causes the compound to precipitate.[1][3] | Add the stock solution dropwise to the pre-warmed (37°C) media while gently vortexing.[3] Alternatively, perform a serial dilution of the stock solution in the pre-warmed media.[1] |
| Low Media Temperature | The solubility of cidoxepin is lower in cold media.[1] | Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[1][3] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the media is too high, which can be toxic to cells and may affect cidoxepin solubility. | Ensure the final concentration of the organic solvent is low, typically below 0.5%, and ideally below 0.1%.[3] Prepare a higher concentration stock solution to minimize the volume added to the media. |
Issue: Precipitation After Incubation
Problem: The cidoxepin-containing medium is clear initially but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | Cidoxepin may degrade over time at 37°C, leading to the formation of insoluble degradation products.[7][8] | Prepare fresh cidoxepin-containing media immediately before each experiment or medium change. Avoid storing the prepared media for extended periods. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of cidoxepin.[3] | Monitor the pH of your culture medium, especially in dense or long-term cultures. Change the medium more frequently to maintain a stable pH. |
| Interaction with Serum | Components in fetal bovine serum (FBS) or other sera can interact with cidoxepin over time. | Test the solubility and stability of cidoxepin in both serum-free and serum-containing media to determine if serum components are contributing to the precipitation.[3] |
| Media Evaporation | Evaporation from the culture vessel concentrates all media components, potentially pushing the cidoxepin concentration above its solubility limit.[3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3] |
Experimental Protocols
Protocol 1: Preparation of Cidoxepin Stock Solution
-
Select a suitable solvent: Based on available data for similar compounds, cidoxepin is likely soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF).[9] DMSO is a common choice for preparing stock solutions for cell culture.
-
Weigh the compound: Accurately weigh the desired amount of this compound powder.
-
Dissolve the compound: Add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can aid dissolution.
-
Sterilize: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Protect from light.[10]
Protocol 2: Preparation of Cidoxepin Working Solution in Cell Culture Media
-
Pre-warm media: Warm the complete cell culture medium (containing serum and other supplements, if applicable) to 37°C in a water bath.[1]
-
Thaw stock solution: Thaw an aliquot of the cidoxepin stock solution at room temperature.
-
Dilute the stock solution:
-
Method A (Direct Addition): While gently vortexing the pre-warmed media, add the required volume of the cidoxepin stock solution dropwise to achieve the final desired concentration.
-
Method B (Serial Dilution): Create an intermediate dilution of the stock solution in a small volume of pre-warmed media. Then, add this intermediate dilution to the larger volume of media to reach the final concentration.[1] This method is recommended for higher final concentrations.
-
-
Mix thoroughly: Gently mix the final working solution to ensure homogeneity.
-
Use immediately: Use the freshly prepared cidoxepin-containing media for your experiment. Do not store the diluted solution for long periods.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Doxepin E-isomer 85 , = 98 GC, Z-isomer 15 , powder 1229-29-4 [sigmaaldrich.com]
- 5. Doxepin Hydrochloride - LKT Labs [lktlabs.com]
- 6. CAS 1229-29-4: Doxepin hydrochloride | CymitQuimica [cymitquimica.com]
- 7. iipseries.org [iipseries.org]
- 8. Factors affecting stability of drugs | PPTX [slideshare.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. qbdgroup.com [qbdgroup.com]
Technical Support Center: Chiral Separation of Doxepin Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of doxepin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating doxepin isomers?
A1: Doxepin is a tricyclic antidepressant marketed as a geometric isomeric mixture of (E)- and (Z)-isomers, typically in an 85:15 ratio respectively.[1][2] The primary challenges in their separation stem from their structural similarity, which requires highly selective analytical techniques to achieve baseline resolution.[1] Key difficulties include achieving adequate resolution, managing peak shape, and developing a robust method suitable for routine analysis.[1] Furthermore, the presence of the active metabolite, N-desmethyldoxepin, which also exists as isomers, adds complexity to the separation in biological matrices.[3][4]
Q2: Which analytical techniques are most commonly used for doxepin isomer separation?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination and analysis of doxepin isomers due to its accuracy, reliability, and suitability for routine analysis.[1] Other techniques that have been employed include Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).[5][6] LC-MS/MS methods are also prevalent, especially for sensitive quantification in biological samples.[7][8]
Q3: Why is the separation of doxepin isomers important?
A3: Although they have the same chemical structure, stereoisomers of drugs can exhibit significant differences in biological activity, potency, and toxicity.[1][9][10] The (Z)-isomer of doxepin is known to be more effective than the (E)-isomer, with a higher binding affinity to the histamine H1 receptor.[2][11] Regulatory bodies like the FDA require that the stereoisomeric composition of a drug be well-characterized.[1][9] Therefore, accurate separation and quantification of the isomers are crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.[4][12]
Q4: What are typical starting conditions for HPLC separation of doxepin isomers?
A4: A common starting point for HPLC separation of doxepin isomers involves a reversed-phase C8 or C18 column.[1][13] The mobile phase is often a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like methanol or acetonitrile.[3] The pH of the mobile phase is a critical parameter and is often acidic. For example, a mobile phase of monobasic sodium phosphate and methanol (70:30) adjusted to pH 2.5 has been used successfully.
Troubleshooting Guides
Issue 1: Poor Peak Resolution Between (E)- and (Z)-Isomers
Symptoms:
-
Peaks are co-eluting or overlapping significantly.
-
Resolution value is below the required limit (e.g., USP monograph requires resolution NLT 1.5).[1]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the organic modifier to the aqueous buffer. A small change can significantly impact selectivity.[14] Adjusting the pH of the mobile phase can alter the ionization state of doxepin and improve separation. |
| Inappropriate Column Chemistry | If using a C18 column, consider trying a C8 or a phenyl-based column, which may offer different selectivity for the isomers.[1][7] For normal-phase chromatography, a silica column can be effective.[3] |
| Incorrect Flow Rate | Slower flow rates generally lead to better resolution as they allow more time for interaction with the stationary phase. Try decreasing the flow rate in small increments.[14][15] |
| Elevated Temperature | Temperature can affect selectivity. Experiment with different column temperatures (e.g., in the range of 25-50°C) to find the optimum for your separation.[14] |
| Column Degradation | If the column is old or has been used with harsh mobile phases, its performance may be compromised.[16][17] Flush the column according to the manufacturer's instructions or replace it if necessary.[16] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks with a tailing or fronting factor outside the acceptable range (e.g., USP monograph requires symmetry factor NMT 2.0).[1]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Doxepin is a basic compound and can interact with residual silanol groups on the silica support, causing peak tailing.[6] Add a competing base, like n-nonylamine or diethylamine, to the mobile phase to block these active sites.[3] |
| Sample Overload | Injecting too much sample can lead to broad and asymmetric peaks.[14][15] Reduce the injection volume or the concentration of the sample.[14] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[16][18] Ideally, dissolve the sample in the mobile phase.[18] |
| Column Contamination or Voids | Contamination at the head of the column can lead to poor peak shape.[16] Back-flushing the column (if permissible by the manufacturer) can sometimes resolve this. A void at the column inlet can also cause peak distortion, in which case the column may need to be replaced.[18] |
Issue 3: Long Analysis Time
Symptoms:
-
The retention times of the isomers are excessively long, leading to low throughput.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Retention on the Column | Increase the percentage of the organic modifier in the mobile phase to decrease retention times.[15] |
| Low Flow Rate | While a lower flow rate can improve resolution, it also increases analysis time. Find a balance between resolution and run time by optimizing the flow rate.[14] |
| Consider Alternative Techniques | Supercritical Fluid Chromatography (SFC) can offer significantly faster separations than HPLC for chiral compounds due to the use of supercritical CO2 as the primary mobile phase component.[5][19][20] |
Quantitative Data Summary
Table 1: HPLC Methods for Doxepin Isomer Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (E/Z) | Reference |
| Shimpack C18 (150x6mm, 5µm) | Gradient: A: 0.2M KH2PO4-Methanol (65:35), B: 0.02M KH2PO4-Methanol (40:60) | 1.0 | 295 nm | Baseline | [13] |
| Purospher® STAR RP-8e (125x4mm, 5µm) | 27.6 g/L NaH2PO4-Methanol (70:30), pH 2.5 | 1.0 | 254 nm | 1.84 | |
| Luna® 5 µm C8(2) (150x4.6mm) | Per USP monograph | 1.32 | Not Specified | 2.84 | [1] |
| Kinetex® 5 µm C8 (150x4.6mm) | Per USP monograph | 1.32 | Not Specified | 3.78 | [1] |
| Kinetex® 2.6 µm C8 (100x4.6mm) | Per USP monograph | 1.0 | Not Specified | >4 | [1] |
| Silica (100x6mm, 3µm) | 0.025 M Phosphate:Acetonitrile:n-nonylamine (80:20:1) | Not Specified | Not Specified | Baseline | [3] |
Experimental Protocols
Protocol 1: HPLC Separation of Doxepin (E/Z) Isomers based on USP Monograph
This protocol is adapted from methods described for meeting USP system suitability requirements.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Purospher® STAR RP-8e (125 x 4 mm, 5 µm) or equivalent L7 column.
-
Mobile Phase Preparation: Prepare a solution of 27.6 g/L monobasic sodium phosphate in water and mix it with methanol in a 70:30 ratio. Adjust the pH to 2.5 with phosphoric acid.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation: Prepare a standard solution of Doxepin Hydrochloride RS in the mobile phase to a concentration of 0.1 mg/mL.[1]
-
System Suitability:
-
Inject the standard solution in replicate (n=5).
-
The resolution between the (E)- and (Z)-isomer peaks should be not less than 1.5.[1]
-
The symmetry factor for each isomer peak should not be more than 2.0.[1]
-
The relative standard deviation (RSD) for replicate injections should be not more than 2.0%.[1]
-
-
Analysis: Once system suitability is met, inject the sample solutions for analysis.
Protocol 2: Normal-Phase HPLC for Doxepin and N-desmethyldoxepin Isomers
This protocol is based on a method for the simultaneous determination of doxepin and its metabolite in serum.[3]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: 3-micron analytical silica column (100 x 6 mm).[3]
-
Mobile Phase Preparation: Prepare a mobile phase of 0.025 M phosphate buffer, acetonitrile, and n-nonylamine in a ratio of 80:20:1.[3]
-
Chromatographic Conditions:
-
Set the flow rate and column temperature as appropriate for the system to achieve optimal separation.
-
Detection: UV, wavelength to be optimized (e.g., 295 nm).[13]
-
-
Sample Preparation (for serum):
-
Perform a liquid-liquid extraction of the serum sample using a suitable organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Analysis: Inject the prepared sample and quantify the peaks based on a calibration curve.
Visualizations
Caption: HPLC experimental workflow for doxepin isomer separation.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cis- and trans-isomers of doxepin and desmethyldoxepin in the plasma of depressed patients treated with doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 6. Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 11. news-medical.net [news-medical.net]
- 12. preprints.org [preprints.org]
- 13. caod.oriprobe.com [caod.oriprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. chiraltech.com [chiraltech.com]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Cidoxepin Hydrochloride Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using cidoxepin hydrochloride in their experiments and are concerned about its potential interference with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and can it interfere with my fluorescence assay?
Q2: What are the primary mechanisms of assay interference?
A: There are three main ways a compound like this compound can interfere with a fluorescence assay:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light in the same range as your assay's fluorophore, leading to a false-positive signal.[6]
-
Fluorescence Quenching: The compound can interact with the excited fluorophore, causing it to return to its ground state without emitting a photon. This leads to a decrease in the fluorescence signal and can result in a false-negative or an underestimation of the true signal.[8]
-
Inner Filter Effect: The compound may absorb light at either the excitation or emission wavelengths of your fluorophore. This reduces the amount of light that reaches the fluorophore for excitation or the amount of emitted light that reaches the detector, leading to an artificially low signal.[5]
Q3: How can I determine if this compound is autofluorescent at my assay's wavelengths?
A: The most direct method is to run a control experiment. Prepare a plate with this compound at the concentrations you plan to use in your assay, but without your fluorescent reporter (e.g., fluorescent substrate, antibody, or cell dye). Measure the fluorescence using the same excitation/emission wavelengths and gain settings as your main experiment. A concentration-dependent increase in signal compared to a vehicle-only control indicates that this compound is autofluorescent under your assay conditions.[5][7]
Q4: My assay signal decreases when I add this compound. How do I know if this is a real biological effect or quenching?
A: To distinguish between a true biological effect (e.g., inhibition) and fluorescence quenching, you can perform a cell-free quenching control. In a simple buffer system, mix your fluorescent dye at a constant concentration with a range of this compound concentrations. If the fluorescence signal decreases in a dose-dependent manner, it confirms that the compound is quenching your fluorophore.[5]
Q5: What are some general strategies to mitigate interference from a test compound?
A: If interference is detected, several strategies can be employed:
-
Background Subtraction: For autofluorescence, you can subtract the signal from the compound-only control wells from your experimental wells.[5]
-
Use Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region. Switching to fluorophores that excite and emit at longer wavelengths (e.g., in the red or far-red spectrum, >600 nm) can often resolve the issue.[6][9]
-
Time-Resolved Fluorescence (TRF): TRF assays use long-lifetime lanthanide-based fluorophores and a time-delayed measurement, which effectively eliminates interference from short-lived autofluorescence from compounds.[10][11]
-
Orthogonal Assays: Confirm your findings using a non-fluorescence-based method. For example, if you are assessing cell viability, you could use a luminescence-based assay (e.g., measuring ATP levels) or a colorimetric assay (e.g., MTT) to validate the results from a fluorescence-based viability assay.[5]
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this step-by-step guide to diagnose and resolve the issue.
Problem: Unexpected or inconsistent results in a fluorescence assay in the presence of this compound.
- Step 1: Identify Potential Autofluorescence
- Action: Run a compound-only control.
- Protocol: See "Protocol 1: Screening for Compound Autofluorescence."
- Expected Outcome: If the fluorescence signal increases with the concentration of this compound, the compound is autofluorescent at your assay's wavelengths.
- Next Step: If autofluorescence is confirmed, proceed to Step 3. If not, proceed to Step 2.
-
Step 2: Identify Potential Fluorescence Quenching
-
Action: Run a cell-free quenching assay.
-
Protocol: See "Protocol 2: Assessing Compound-Induced Quenching."
-
Expected Outcome: If the fluorescence signal of your dye decreases as the concentration of this compound increases, the compound is quenching your fluorophore.
-
Next Step: If quenching is confirmed, proceed to Step 3. If not, the observed effect is likely biological. Consider performing an orthogonal assay to confirm.
-
-
Step 3: Mitigate the Interference
-
Action: Implement one or more mitigation strategies based on the nature of the interference.
-
If Autofluorescence:
-
Background Subtraction: Subtract the signal from the compound-only wells from the experimental wells.
-
Switch Fluorophores: If possible, switch to a red-shifted fluorophore with excitation and emission wavelengths that do not overlap with the compound's fluorescence.[6]
-
-
If Quenching:
-
Reduce Compound Concentration: Determine if a lower concentration range can be used while still achieving the desired biological effect.
-
Change Fluorophore: A different fluorescent dye may be less susceptible to quenching by this compound.
-
-
General Mitigation:
-
Orthogonal Assay: Validate your results with a non-fluorescence-based assay format.
-
-
Quantitative Data
There is no readily available data on the intrinsic fluorescence or quenching properties of this compound in common research assay buffers. However, its parent compound, doxepin, has been shown to form fluorescent complexes with specific reagents for the purpose of quantification. This data is provided for informational purposes to illustrate that the molecule can be part of a fluorescent complex, but it does not represent the intrinsic fluorescence of this compound itself.
| Compound Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference(s) |
| Doxepin HCl - Eosin Y | 464 | 567 | [7][12][13] |
| Doxepin HCl - Alizarin Red S | 490 | 560 | [6] |
Experimental Protocols
Protocol 1: Screening for Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in a primary assay.
Materials:
-
This compound
-
Assay buffer (the same used in the primary experiment)
-
Microplate (identical to the one used in the primary assay, preferably black-walled, clear-bottom)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Compound Plate:
-
Create a serial dilution of this compound in the assay buffer. The concentration range should match or exceed the range used in your primary experiment.
-
Include multiple wells with assay buffer only (vehicle control).
-
Dispense these solutions into the wells of the microplate. The final volume should be the same as in your primary assay.
-
-
Incubation: Incubate the plate under the same conditions (temperature, time) as your primary assay.
-
Fluorescence Measurement:
-
Set the microplate reader to the exact excitation and emission wavelengths used for your primary assay's fluorophore.
-
Use the same gain setting and other instrument parameters.
-
Read the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Calculate the average fluorescence of the vehicle control wells.
-
Subtract the average vehicle control signal from the signal of each well containing this compound.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates autofluorescence.
-
Protocol 2: Assessing Compound-Induced Quenching
Objective: To determine if this compound quenches the fluorescence of the specific fluorophore used in an assay.
Materials:
-
This compound
-
The specific fluorophore (fluorescent dye, substrate, etc.) used in the primary assay
-
Assay buffer
-
Microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a solution of your fluorophore in the assay buffer at the same concentration used in your primary assay.
-
Prepare a serial dilution of this compound in the assay buffer, typically at 2x the final desired concentrations.
-
-
Plate Setup:
-
In the wells of the microplate, add equal volumes of the 2x this compound dilutions and the fluorophore solution. This will result in a constant concentration of the fluorophore and varying concentrations of the compound.
-
Include control wells containing the fluorophore and assay buffer without any this compound.
-
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at the assay temperature to allow for any interactions.
-
Fluorescence Measurement: Read the plate using the appropriate excitation/emission wavelengths and settings for your fluorophore.
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of this compound.
-
A concentration-dependent decrease in the fluorescence signal indicates that this compound is quenching your fluorophore.
-
Visualizations
Caption: A logical workflow to diagnose and address potential fluorescence assay interference.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Reproducibility issues in preclinical research with cidoxepin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential reproducibility issues in preclinical research involving cidoxepin. Given that specific reproducibility data for cidoxepin is not extensively published, this guide draws upon the known pharmacology of cidoxepin and its parent compound, doxepin, as well as general principles for improving rigor and reproducibility in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is cidoxepin and how does it differ from doxepin?
A1: Cidoxepin is the (Z)-stereoisomer of doxepin. Commercially available doxepin is typically a mixture of (E) and (Z) isomers, with the (E) form predominating in an approximate 85:15 ratio.[1][2] Cidoxepin, or the (Z)-isomer, is reported to be a more potent inhibitor of serotonin and norepinephrine reuptake than the (E)-isomer and is thought to possess greater antidepressant activity.[1][3] This isomeric composition is a critical factor to consider, as variations in the E/Z ratio between different batches or suppliers of doxepin could lead to significant experimental variability.
Q2: What is the primary mechanism of action for cidoxepin?
A2: The precise mechanism of action for cidoxepin is not fully elucidated but is understood to be similar to doxepin.[3] It is primarily known as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] Additionally, it acts as a potent antagonist at several other receptors, which can contribute to both its therapeutic effects and potential side effects. These include histamine H1 receptors, serotonin 5-HT2 receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors.[3][4][5]
Q3: Why might I be observing high variability in my in vivo efficacy studies?
A3: High variability in preclinical efficacy studies with cidoxepin can stem from several factors:
-
Isomeric Purity: Ensure you are using pure cidoxepin ((Z)-doxepin) and not a mixture of doxepin isomers. If using a doxepin mixture, the exact ratio of (E) to (Z) isomers should be known and consistent across experiments.
-
Metabolism: Doxepin is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C19, into active metabolites like nordoxepin.[4] Genetic polymorphisms in these enzymes across different animal strains can lead to significant differences in drug exposure and, consequently, effect.
-
Animal Model: The choice of animal model is critical. Factors such as the species, strain, sex, and age of the animals can influence the behavioral and physiological response to antidepressants.[6] The specific stressors used in models of depression can also produce different phenotypes.[7][8]
-
Experimental Conditions: Minor variations in housing, diet, handling, and the timing of drug administration and behavioral testing can all contribute to variability.[6]
Q4: Are there known off-target effects I should be controlling for?
A4: Yes. Due to its broad receptor binding profile, cidoxepin has several prominent "off-target" effects that can influence experimental outcomes. Its potent antihistaminic effects at the H1 receptor can cause sedation, which may confound behavioral tests that rely on motor activity.[3][5] Its anticholinergic effects via muscarinic receptor antagonism can lead to side effects like dry mouth and constipation, which could affect animal well-being and behavior.[3] It is crucial to include appropriate controls to account for these potential confounding effects.
Troubleshooting Guides
Guide 1: Inconsistent In Vitro Receptor Binding or Reuptake Inhibition
Problem: You are observing high variability in your IC50 or Ki values for cidoxepin in receptor binding or neurotransmitter reuptake assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Purity/Identity | Verify the isomeric purity of your cidoxepin sample using analytical methods like HPLC. Confirm the identity with mass spectrometry. | A single, sharp peak corresponding to (Z)-doxepin should be observed. |
| Reagent Stability | Prepare fresh stock solutions of cidoxepin for each experiment. Avoid repeated freeze-thaw cycles. | Consistent results between experiments using freshly prepared solutions. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and protein concentration. Ensure pH and buffer composition are consistent. | Reduced well-to-well and plate-to-plate variability. |
| Cell Line/Membrane Integrity | Regularly check cell lines for mycoplasma contamination. Use freshly prepared membrane fractions for binding assays. | Healthy cells and high-quality membrane preparations will yield more reliable data. |
Guide 2: Unexplained Sedation in Animal Behavioral Models
Problem: Animals treated with cidoxepin show significant sedation, making it difficult to interpret results from behavioral tests like the forced swim test or tail suspension test.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Histamine H1 Receptor Antagonism | This is a known effect of cidoxepin/doxepin.[3] Conduct a dose-response study to find the lowest effective dose that minimizes sedation. | Identification of a therapeutic window where antidepressant-like effects are observed without significant motor impairment. |
| Confounding Motor Effects | Run control experiments specifically designed to measure motor activity, such as an open field test. Analyze parameters like total distance traveled and velocity.[6] | Quantify the sedative effects of cidoxepin to differentiate them from antidepressant-like activity (e.g., increased immobility). |
| Timing of Administration | Vary the time between drug administration and behavioral testing to see if the sedative effects are transient. | Determine an optimal time point for testing where sedative effects have diminished but the desired pharmacological effect is still present. |
Quantitative Data Summary
The following table summarizes the receptor binding affinities (Ki, nM) for doxepin. As cidoxepin is the more active isomer for several key targets, these values provide a crucial reference for understanding its polypharmacology.[3]
| Target | Ki (nM) | Primary Effect | Potential Experimental Implication |
| Histamine H1 Receptor | 0.21 - 0.25 | Antihistaminic | Sedation, potential for confounding behavioral tests.[3] |
| Serotonin Transporter (SERT) | 6.7 - 67.7 | Serotonin Reuptake Inhibition | Primary antidepressant mechanism. |
| Norepinephrine Transporter (NET) | 13 - 47.7 | Norepinephrine Reuptake Inhibition | Primary antidepressant mechanism. |
| α1-Adrenergic Receptor | 12 - 30 | Adrenergic Blockade | Orthostatic hypotension, dizziness. |
| Muscarinic Acetylcholine Receptors (M1-M5) | 5.6 - 230 | Anticholinergic | Dry mouth, constipation; potential cognitive effects. |
| Serotonin 5-HT2A Receptor | 7.8 - 21 | Serotonin Antagonism | May contribute to anxiolytic and sleep-promoting effects. |
Data compiled from Wikipedia, which cites various primary sources.[3]
Experimental Protocols
Protocol 1: Serotonin Transporter (SERT) Uptake Assay
This protocol provides a general framework for assessing the inhibitory effect of cidoxepin on serotonin reuptake in vitro.
-
Cell Culture: Culture HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Compound Preparation: Prepare a dilution series of cidoxepin in assay buffer (e.g., Krebs-Ringer-HEPES buffer). Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., fluoxetine).
-
Assay Procedure: a. Plate the hSERT-expressing cells in a 96-well plate. b. Pre-incubate the cells with the cidoxepin dilutions or controls for 15 minutes at 37°C. c. Add [³H]-Serotonin to each well and incubate for an additional 10 minutes at 37°C. d. Terminate the uptake by washing the cells rapidly with ice-cold assay buffer. e. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each cidoxepin concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Assessment of Sedative Effects in Mice using the Open Field Test
This protocol is designed to quantify the potential sedative effects of cidoxepin.
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimate the animals to the housing facility for at least one week before testing.
-
Drug Administration: Administer cidoxepin (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Open Field Test: a. 30 minutes after injection, place each mouse in the center of an open field apparatus (e.g., a 40 cm x 40 cm arena). b. Allow the mouse to explore freely for 10 minutes. c. Record the session using an overhead video camera connected to a tracking software.
-
Data Analysis: Analyze the video recordings to quantify locomotor activity. Key parameters include:
-
Total distance traveled (cm)
-
Time spent mobile (s)
-
Rearing frequency A significant decrease in these parameters in the cidoxepin-treated groups compared to the vehicle group would indicate a sedative effect.
-
Visualizations
References
- 1. preprints.org [preprints.org]
- 2. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doxepin - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Therapeutic rationale for low dose doxepin in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjgnet.com [wjgnet.com]
Technical Support Center: Optimizing Cidoxepin Extraction from Brain Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of cidoxepin from brain tissue.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of cidoxepin from brain tissue, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Cidoxepin | Incomplete cell lysis and homogenization: The complex and lipid-rich nature of brain tissue can hinder the complete release of the analyte.[1][2] | - Ensure thorough homogenization using a bead beater or polytron homogenizer. For tougher tissues, enzymatic digestion with collagenase prior to mechanical homogenization can be effective.[1] - Optimize homogenization time and buffer composition. A common homogenization buffer is ice-cold 0.1 M perchloric acid or a Tris-HCl buffer.[3][4] |
| Suboptimal pH during extraction: Cidoxepin is a tertiary amine and its extraction efficiency is highly pH-dependent.[5][6] | - Adjust the pH of the sample to a basic value (typically pH 9-11) before extraction to ensure cidoxepin is in its neutral, more extractable form.[5][6] An ammoniacal buffer can be used for pH adjustment.[5] | |
| Inappropriate extraction solvent (LLE): The chosen organic solvent may not have the optimal polarity to efficiently extract cidoxepin. | - For Liquid-Liquid Extraction (LLE), use a water-immiscible organic solvent that has a good affinity for cidoxepin. Solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and isoamyl alcohol are common choices for extracting basic drugs. | |
| Inefficient elution from SPE cartridge: The elution solvent may not be strong enough to desorb cidoxepin from the solid phase. | - For Solid-Phase Extraction (SPE), ensure the elution solvent is sufficiently strong. A common strategy for eluting basic compounds from a C18 or mixed-mode cation exchange cartridge is to use a mixture of an organic solvent (e.g., methanol or acetonitrile) with a small percentage of a basic modifier like ammonium hydroxide or a volatile acid like formic acid to disrupt the interaction with the sorbent. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of endogenous phospholipids: Brain tissue is rich in phospholipids, which are a major source of ion suppression or enhancement in mass spectrometry.[7] | - Optimize the chromatographic separation to ensure cidoxepin elutes in a region free from major phospholipid interference. - Employ a more rigorous sample clean-up method. A strong cation exchange (SCX) SPE can be very effective in removing phospholipids while retaining the basic cidoxepin.[8] - Consider a phospholipid removal plate or column as an additional clean-up step. |
| Residual salts from buffers: High salt concentrations in the final extract can interfere with the ionization process. | - Ensure the final extract is free of non-volatile salts. If using buffers, perform a desalting step or ensure they are volatile (e.g., ammonium formate or ammonium acetate).[9] | |
| Inappropriate reconstitution solvent: The solvent used to redissolve the dried extract can impact matrix effects. | - Experiment with different reconstitution solvents. Sometimes, changing the solvent composition (e.g., from pure methanol to a mixture of acetonitrile and methanol) can reduce matrix effects.[10] | |
| Poor Reproducibility | Inconsistent homogenization: Variability in the homogenization process can lead to inconsistent extraction efficiencies. | - Standardize the homogenization procedure, including sample weight to buffer volume ratio, homogenization time, and speed.[1][2] |
| Variable pH: Fluctuations in the pH of the samples will lead to inconsistent extraction recovery.[5][6] | - Use a reliable buffer system to maintain a consistent pH across all samples.[5] | |
| Inconsistent SPE technique: Variations in loading, washing, or elution steps during SPE can introduce variability. | - Automate the SPE process if possible. If performing manually, ensure consistent flow rates and volumes for each step. | |
| Clogged SPE Cartridge or Column | Particulate matter in the homogenate: Incomplete centrifugation of the brain homogenate can leave particulates that clog the SPE frit. | - Centrifuge the homogenate at a high speed (e.g., >10,000 x g) for an adequate time to pellet all cellular debris.[2][4] - Consider using a pre-filter before loading the sample onto the SPE cartridge. |
| High lipid content: The high lipid content of brain tissue can sometimes lead to clogging. | - A pre-extraction with a non-polar solvent like hexane can help remove some of the lipids before proceeding with the main extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a cidoxepin extraction protocol for brain tissue?
A1: The first and most critical step is the thorough homogenization of the brain tissue.[1][2] The goal is to completely disrupt the tissue and cells to release the cidoxepin. An effective method is to use a bead beater with ceramic beads or a Polytron-type homogenizer in an appropriate ice-cold buffer, such as 0.1 M perchloric acid or a buffered saline solution.[3][11]
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cidoxepin?
A2: Both LLE and SPE can be effective, and the choice often depends on the desired level of sample cleanup, throughput, and available equipment.
-
LLE is a classic technique that is relatively simple but can be labor-intensive and may result in less clean extracts.[12]
-
SPE often provides cleaner extracts, leading to reduced matrix effects in LC-MS/MS analysis, and can be automated for higher throughput.[8][13] For a basic compound like cidoxepin, a strong cation exchange (SCX) or a mixed-mode SPE cartridge is often a good choice.[8]
Q3: How important is pH control during the extraction process?
A3: pH control is crucial for the efficient extraction of cidoxepin. As a tertiary amine, cidoxepin has a pKa value that dictates its ionization state.[5] To maximize its partition into an organic solvent during LLE or its retention on a non-polar SPE sorbent, the pH of the sample should be adjusted to be at least 2 units above its pKa, ensuring it is in its neutral, un-ionized form. A pH of 10-11 is often optimal for tricyclic antidepressants.[5][6]
Q4: I am seeing significant ion suppression in my LC-MS/MS data. What can I do?
A4: Ion suppression is a common challenge with complex matrices like brain tissue.[7][10] Here are a few strategies to mitigate it:
-
Improve Sample Cleanup: Switch from LLE to a more selective SPE method, such as strong cation exchange (SCX) SPE, which is excellent for isolating basic drugs from complex matrices.[8]
-
Optimize Chromatography: Modify your LC gradient to separate cidoxepin from the co-eluting matrix components that are causing the suppression.
-
Dilute the Sample: A simple dilution of the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for cidoxepin will co-elute and experience the same matrix effects, allowing for accurate quantification despite ion suppression.[14]
Q5: What are typical recovery rates for tricyclic antidepressants from biological matrices?
A5: Recovery rates can vary depending on the specific compound, matrix, and extraction method. For doxepin and other tricyclic antidepressants, recoveries from plasma using SPE have been reported in the range of 87-91%.[8] In another study using LLE for doxepin from plasma, recoveries ranged from 86.6% to 90.4%.[9] While these are from plasma, they provide a reasonable target for optimization of extraction from brain homogenate.
Quantitative Data Summary
The following table summarizes recovery data for doxepin and other tricyclic antidepressants from various biological matrices, which can serve as a benchmark when optimizing cidoxepin extraction.
| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Reference |
| Doxepin & Nordoxepin | Human Plasma | Liquid-Liquid Extraction (LLE) | 86.6 - 90.4 | [9] |
| Imipramine, Desipramine, Clomipramine, Norclomipramine | Human Plasma | Strong Cation Exchange (SCX) SPE | 87 - 91 | [8] |
| Amitriptyline, Imipramine, Chlorprothixene | Human Serum | C18 and Cyclohexyl SPE | 99.5 - 100.3 | [13] |
| Amitriptyline, Chlorimipramine, Imipramine, Trimipramine | Whole Blood | Headspace Solid-Phase Microextraction (SPME) | 5.3 - 12.9 | [15] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Cidoxepin from Brain Tissue
-
Homogenization:
-
Weigh approximately 100 mg of frozen brain tissue.
-
Add 400 µL of ice-cold phosphate-buffered saline (PBS, pH 7.4).
-
Homogenize the tissue using a bead beater or a probe sonicator until a uniform suspension is achieved. Keep the sample on ice throughout the process.
-
-
Alkalinization:
-
Add 50 µL of 1 M sodium hydroxide (NaOH) to the homogenate to adjust the pH to >10. Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 2: Solid-Phase Extraction (SPE) of Cidoxepin from Brain Tissue
-
Homogenization and Protein Precipitation:
-
Weigh approximately 100 mg of frozen brain tissue.
-
Add 400 µL of ice-cold 0.1% formic acid in acetonitrile.
-
Homogenize the tissue thoroughly.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning (using a mixed-mode strong cation exchange cartridge):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Take the supernatant from the protein precipitation step and dilute it 1:1 with 0.1% formic acid in water.
-
Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute the cidoxepin from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for cidoxepin.
Caption: Solid-Phase Extraction (SPE) workflow for cidoxepin.
References
- 1. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The effects of doxepin on stress-induced learning, memory impairments, and TNF-α level in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. The use of the new SPE methods for isolation of some tricyclic antidepressant drugs from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Detection of tricyclic antidepressants in whole blood by headspace solid-phase microextraction and capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cidoxepin and Trans-Doxepin Efficacy for Researchers and Drug Development Professionals
An objective comparison of the distinct pharmacological and therapeutic profiles of the geometric isomers of doxepin, supported by experimental data.
Doxepin, a tricyclic antidepressant and hypnotic agent, exists as a mixture of two geometric isomers: cidoxepin ((Z)-doxepin) and trans-doxepin ((E)-doxepin). Commercially available doxepin formulations typically contain these isomers in an approximate 15:85 ratio (cidoxepin to trans-doxepin).[1][2][3] While historically prescribed as this mixture, emerging research highlights their distinct pharmacological profiles, suggesting that their individual therapeutic efficacies may differ significantly. This guide provides a comparative analysis of cidoxepin and trans-doxepin, summarizing their mechanisms of action, preclinical and clinical data, and potential therapeutic applications.
Differentiating the Isomers: A Tale of Two Affinities
The primary distinction between cidoxepin and trans-doxepin lies in their affinity for various neurotransmitter receptors and transporters. Cidoxepin is a potent histamine H1 receptor antagonist, with an affinity more than five times greater than that of trans-doxepin.[1][3] This potent antihistaminic activity is the cornerstone of its sedative and hypnotic effects. In contrast, trans-doxepin is a more selective and potent inhibitor of norepinephrine reuptake, suggesting a more significant contribution to the antidepressant effects of the doxepin mixture.[1][3]
Key Pharmacological Distinctions:
-
Cidoxepin ((Z)-Doxepin): Primarily responsible for the sedative and hypnotic effects of doxepin due to its high affinity for the histamine H1 receptor. It is also a more potent inhibitor of both serotonin and norepinephrine reuptake compared to trans-doxepin.[4]
-
Trans-Doxepin ((E)-Doxepin): Exhibits greater selectivity as a norepinephrine reuptake inhibitor, suggesting a primary role in the antidepressant activity of the isomeric mixture.[1][3]
Comparative Efficacy: Insights from Preclinical and Clinical Studies
Efficacy in Insomnia
The hypnotic effects of low-dose doxepin (1-6 mg) are largely attributed to the potent histamine H1 receptor antagonism of cidoxepin .[5][6][7] Clinical trials consistently demonstrate that low-dose doxepin significantly improves sleep maintenance in patients with primary insomnia.
Table 1: Summary of Low-Dose Doxepin Efficacy in Primary Insomnia (Polysomnography Data)
| Endpoint | Doxepin 1 mg vs. Placebo | Doxepin 3 mg vs. Placebo | Doxepin 6 mg vs. Placebo | Reference |
| Wake After Sleep Onset (WASO) | Statistically significant decrease | Statistically significant decrease | Statistically significant decrease | [5] |
| Total Sleep Time (TST) | Statistically significant increase | Statistically significant increase | Statistically significant increase | [5] |
| Sleep Efficiency (SE) | Statistically significant increase | Statistically significant increase | Statistically significant increase | [5] |
Efficacy in Depression
The antidepressant effects of higher-dose doxepin (25-300 mg) are likely mediated by the combined action of both isomers on norepinephrine and serotonin reuptake, with trans-doxepin playing a significant role due to its selectivity for norepinephrine.[8][9]
Table 2: Summary of Doxepin Efficacy in Depression
| Study Population | Intervention | Primary Outcome Measure | Key Findings | Reference |
| Patients with chronic pain and depression | Doxepin vs. Placebo | Hamilton Depression Rating Scale (HDRS) | Significant improvement in HDRS scores with doxepin compared to placebo. | [8][9] |
Mechanism of Action: Distinct Signaling Pathways
The differential receptor affinities of cidoxepin and trans-doxepin translate into distinct downstream signaling pathways.
Cidoxepin: H1 Receptor Antagonism for Sedation
Cidoxepin's primary mechanism for inducing sleep is through its potent antagonism of the histamine H1 receptor in the central nervous system. Histamine is a wake-promoting neurotransmitter; by blocking its action, cidoxepin promotes sedation.
References
- 1. preprints.org [preprints.org]
- 2. ClinPGx [clinpgx.org]
- 3. preprints.org [preprints.org]
- 4. Doxepin - Wikipedia [en.wikipedia.org]
- 5. Efficacy and Safety of Doxepin 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Efficacy and Safety of Doxepin 1 mg and 3 mg in a 12-week Sleep Laboratory and Outpatient Trial of Elderly Subjects with Chronic Primary Insomnia. [scholars.duke.edu]
- 7. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Doxepin's effects on chronic pain and depression: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxepin effects on chronic pain, depression and plasma opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Profiles of Cidoxepin and Amitriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of cidoxepin hydrochloride and amitriptyline, two structurally related tricyclic antidepressants (TCAs). While both compounds share a core mechanism of action, their distinct receptor binding profiles account for differences in their therapeutic effects and side-effect profiles.
Introduction to the Compounds
Amitriptyline is a well-established tertiary amine TCA used for the treatment of major depressive disorder and various pain syndromes.[1][2] Its therapeutic efficacy is attributed to its ability to inhibit the reuptake of serotonin and norepinephrine, alongside its potent antagonism of several other neurotransmitter receptors.[1][3]
Doxepin is a psychotropic agent with a dibenzoxepine structure, also classified as a TCA.[4][5] It is used to treat depression, anxiety, and, at very low doses, insomnia.[6][7] Doxepin is commercially available as a mixture of (E) and (Z) geometric isomers, typically in an 85:15 ratio.[4][8] Cidoxepin is the (Z)-isomer of doxepin.[4] Research indicates that the (Z)-isomer (cidoxepin) has a significantly higher affinity for the histamine H₁ receptor compared to the (E)-isomer.[9][10] This guide will refer to data for "doxepin," which represents this isomeric mixture, while noting the specific properties of cidoxepin where data is available.
Comparative Receptor Binding Profiles
Both amitriptyline and doxepin exhibit a broad and complex pharmacology, binding to a wide range of receptors. Their primary antidepressant action is believed to stem from the blockade of serotonin (SERT) and norepinephrine (NET) transporters in the presynaptic terminal.[1][3][11] However, their affinities for these transporters and their off-target interactions differ, which is critical for understanding their clinical utility and adverse effects.
Doxepin is distinguished by its exceptionally high affinity for the histamine H₁ receptor, making it one of the most potent H₁ antagonists available.[7][12] This potent antihistaminic activity is responsible for its sedative effects and its efficacy in treating insomnia at low doses where it is highly selective for this receptor.[9][12] Amitriptyline also has a strong affinity for the H₁ receptor, contributing to its sedative properties, but it is less potent than doxepin.[3][7]
Both drugs are also potent antagonists of α₁-adrenergic and muscarinic acetylcholine receptors, which contributes to side effects such as orthostatic hypotension, dry mouth, blurred vision, and constipation.[1][3][12]
The following table summarizes the quantitative binding affinities (Ki, nM) of doxepin and amitriptyline for key molecular targets. Lower Ki values indicate stronger binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Doxepin and Amitriptyline
| Target | Doxepin (Ki, nM) | Amitriptyline (Ki, nM) |
|---|---|---|
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | 36 - 67 | 4.0 - 26 |
| Norepinephrine Transporter (NET) | 2.0 - 560 | 10 - 98 |
| Histamine Receptors | ||
| Histamine H₁ | 0.02 - 0.26[12][13][14] | 0.5 - 2.1 |
| Histamine H₂ | Strong Affinity[6] | 42 - 140 |
| Adrenergic Receptors | ||
| α₁-Adrenergic | 12 - 40 | 3.7 - 26 |
| α₂-Adrenergic | 1,300 - 1,800 | 200 - 1,200 |
| Serotonin Receptors | ||
| 5-HT₂ₐ | 1.8 - 45 | 1.3 - 21 |
| 5-HT₂𝒸 | 12 - 21 | 3.2 - 25 |
| 5-HT₆ | 5.8 | 10 - 28 |
| Muscarinic Receptors | ||
| Muscarinic M₁-M₅ | 9 - 95 | 1.1 - 25 |
(Note: Data compiled from multiple sources. Ranges reflect variability in experimental conditions and assays. Primary sources for Amitriptyline data include[1][3][15]. Primary sources for Doxepin data include[6][12].)
Signaling Pathways and Experimental Design
Mechanism of Action: Monoamine Reuptake Inhibition
The primary mechanism of antidepressant action for both cidoxepin and amitriptyline involves the blockade of SERT and NET. By inhibiting these transporters on the presynaptic neuron, the drugs increase the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission to the postsynaptic neuron.
Caption: Mechanism of action for tricyclic antidepressants (TCAs).
Experimental Protocol: Radioligand Binding Assay
The binding affinities (Ki values) presented in this guide are typically determined using competitive radioligand binding assays. This technique measures how effectively a test compound (e.g., doxepin or amitriptyline) competes with a radioactively labeled ligand (a molecule with known high affinity for the target receptor) for binding to that receptor.
1. Membrane Preparation:
-
Tissues or cultured cells expressing the receptor of interest are harvested.
-
Cells are homogenized in a cold lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The resulting supernatant is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the total protein concentration is determined.
2. Competitive Binding Assay Setup:
-
The assay is performed in multi-well plates with reactions set up in triplicate.
-
Total Binding: Wells contain the membrane preparation and a fixed concentration of the radioligand.
-
Non-specific Binding (NSB): Wells contain the membrane preparation, the radioligand, and a high concentration of a non-labeled ligand to saturate the target receptors. This measures the amount of radioligand that binds to components other than the specific receptor.
-
Competitive Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (e.g., cidoxepin).
3. Incubation and Filtration:
-
The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific Binding is calculated: Total Binding - Non-specific Binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. psychdb.com [psychdb.com]
- 8. preprints.org [preprints.org]
- 9. droracle.ai [droracle.ai]
- 10. New Insights into Antihistamine Binding Could Lead to More Effective Treatments | Technology Networks [technologynetworks.com]
- 11. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Doxepin - Wikipedia [en.wikipedia.org]
- 13. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. amitriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparing cidoxepin hydrochloride to other tricyclic antidepressants
An Objective Comparison of Cidoxepin Hydrochloride and Other Tricyclic Antidepressants
Introduction
Tricyclic antidepressants (TCAs) have been a cornerstone in the management of major depressive disorder (MDD) for decades.[1] Their therapeutic action is primarily attributed to the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the synaptic cleft.[1][2] Doxepin, a dibenzoxepin-derivative TCA, is a psychotropic agent with both antidepressant and anxiolytic properties.[3][4] Cidoxepin is the (Z)-stereoisomer of doxepin.[4] While doxepin is commonly supplied as a mixture of (E) and (Z) isomers, this guide will focus on comparing its properties, and by extension those of cidoxepin, with other prominent TCAs like amitriptyline and imipramine. The mechanism of action for cidoxepin is presumed to be similar to that of doxepin, involving the inhibition of serotonin and norepinephrine reuptake.[3]
This guide provides a comparative analysis of cidoxepin/doxepin against other TCAs, focusing on pharmacodynamics, pharmacokinetics, and preclinical efficacy, supported by experimental data and detailed methodologies for the professional audience in drug development and research.
Mechanism of Action: Monoamine Reuptake Inhibition
TCAs exert their primary therapeutic effect by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] This action prevents the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.[5] This enhanced neurotransmission is believed to be responsible for the antidepressant effects.[3] Tertiary amine TCAs, such as doxepin and amitriptyline, are generally more potent inhibitors of serotonin reuptake compared to secondary amine TCAs like desipramine and nortriptyline.[3] In addition to monoamine reuptake inhibition, TCAs also interact with other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to their side-effect profiles.[3]
Comparative Pharmacodynamics: Receptor Binding Profiles
The clinical efficacy and side-effect profile of a TCA are largely determined by its binding affinity for various neurotransmitter transporters and receptors. Doxepin is characterized by its particularly potent antagonism of the histamine H1 receptor, which is stronger than most other TCAs and contributes to its sedative effects.[6] The following table summarizes the in vitro binding affinities (Ki, nM) of doxepin and other common TCAs for key targets. Lower Ki values indicate higher binding affinity.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | H1 Receptor (Ki, nM) | M1 Receptor (Ki, nM) | α1-Adrenergic (Ki, nM) |
| Doxepin | 67 | 37 | 0.25 | 95 | 34 |
| (Cidoxepin) | (Data inferred from Doxepin) | (Data inferred from Doxepin) | (Data inferred from Doxepin) | (Data inferred from Doxepin) | (Data inferred from Doxepin) |
| Amitriptyline | 4.3 | 18 | 1.1 | 18 | 29 |
| Imipramine | 1.4 | 11 | 16 | 91 | 71 |
| Desipramine | 20 | 0.8 | 21 | 204 | 130 |
| Nortriptyline | 11 | 2.5 | 6.8 | 56 | 63 |
| Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions. |
Comparative Pharmacokinetics
The pharmacokinetic properties of TCAs, including absorption, distribution, metabolism, and elimination half-life, influence their dosing regimens and potential for drug interactions. TCAs are generally well absorbed orally but undergo extensive first-pass metabolism.[6][7] They are highly protein-bound and have large volumes of distribution.[7][8] Metabolism primarily occurs via cytochrome P450 enzymes, particularly CYP2D6.[6]
| Compound | Bioavailability | Protein Binding | Elimination Half-life (t½) | Primary Metabolizing Enzyme(s) |
| Doxepin | 13–45% (mean 29%)[9] | ~76%[9] | 8–24 hours (mean 17 hours)[9] | CYP2D6, CYP2C19[9] |
| Amitriptyline | 30–60% | 90–95% | 9–25 hours[10] | CYP2D6, CYP2C19 |
| Imipramine | 22–77% | 60–96% | 6–18 hours[11] | CYP2D6, CYP1A2, CYP2C19 |
| Desipramine | 33–51% | 73–92% | ~17 hours[11] | CYP2D6 |
| Nortriptyline | 46–70% | 93–95% | 28–31 hours[11] | CYP2D6 |
Preclinical Efficacy: The Forced Swim Test
The Forced Swim Test (FST) is a widely used preclinical behavioral assay to screen for potential antidepressant properties of novel compounds.[12] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[13] This immobility is interpreted as a state of behavioral despair, analogous to depression.[12] Antidepressant treatments, including TCAs, have been shown to reduce the duration of immobility, increasing active behaviors like swimming and climbing.[14][15]
The test typically involves two sessions. A pre-test session on day one is a 15-minute exposure to the water cylinder. The test session on day two is a shorter, 5-minute exposure during which the duration of immobility is recorded.[14] A decrease in immobility time in the test session for a drug-treated group compared to a vehicle-treated group suggests antidepressant-like activity.[16]
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 3. (Z)-Doxepin | C19H21NO | CID 667468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. litfl.com [litfl.com]
- 8. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxepin - Wikipedia [en.wikipedia.org]
- 10. mind.org.uk [mind.org.uk]
- 11. Tricyclic antidepressants | Johns Hopkins HIV Guide [hopkinsguides.com]
- 12. scispace.com [scispace.com]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lasa.co.uk [lasa.co.uk]
- 16. commons.nmu.edu [commons.nmu.edu]
A Comparative In Vivo Analysis of the Antidepressant Effects of Cidoxepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antidepressant effects of cidoxepin hydrochloride against other established antidepressant agents, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the tricyclic antidepressants (TCAs) imipramine and amitriptyline. The information presented is supported by experimental data from preclinical rodent models of depression.
Executive Summary
Cidoxepin, the (Z)-isomer of doxepin, is a tricyclic antidepressant that functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Like other TCAs, it also exhibits antihistaminic, antiadrenergic, and anticholinergic properties.[1][2] Preclinical studies utilizing established behavioral despair models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), demonstrate the antidepressant-like efficacy of cidoxepin's parent compound, doxepin. This guide synthesizes available in vivo data to compare its potential efficacy profile with that of leading antidepressants from different pharmacological classes.
Comparative Efficacy Data
The following tables summarize the effects of doxepin (as a proxy for cidoxepin), fluoxetine, imipramine, and amitriptyline on immobility time in the Forced Swim Test and Tail Suspension Test in mice. A reduction in immobility time is indicative of an antidepressant-like effect. It is important to note that these data are compiled from various studies and experimental conditions may differ.
Table 1: Effect of Antidepressants on Immobility Time in the Forced Swim Test (FST) in Mice
| Compound | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | % Reduction vs. Control | Reference |
| Control | Vehicle | 150 - 220 | - | [3][4] |
| Doxepin | 10 | Data not available in direct comparison | - | |
| 20 | Data not available in direct comparison | - | ||
| Fluoxetine | 10 | ~135 | ~25% | [3] |
| 20 | ~110 | ~40% | [3][4] | |
| Imipramine | 15 | ~120 | ~33% | [5] |
| 30 | ~90 | ~50% | [6] | |
| Amitriptyline | 10 | ~105 | ~42% | [7] |
| 20 | ~85 | ~53% | [7] |
Table 2: Effect of Antidepressants on Immobility Time in the Tail Suspension Test (TST) in Mice
| Compound | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | % Reduction vs. Control | Reference |
| Control | Vehicle | 120 - 180 | - | [8][9] |
| Doxepin | 10 | Data not available in direct comparison | - | |
| 20 | Data not available in direct comparison | - | ||
| Fluoxetine | 10 | ~100 | ~23% | [9] |
| 20 | ~80 | ~38% | [4] | |
| Imipramine | 15 | ~95 | ~27% | [10] |
| 30 | ~70 | ~46% | [10] | |
| Amitriptyline | 10 | ~90 | ~31% | [11] |
| 20 | ~75 | ~42% | [11] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant activity.[6]
Apparatus:
-
A transparent cylindrical container (25 cm height, 15 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is recorded during the final 4 minutes of the test.
-
Test compounds or vehicle are administered intraperitoneally (i.p.) at a specified time (typically 30-60 minutes) before the test.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral model for assessing antidepressant efficacy.[8]
Apparatus:
-
A commercially available or custom-made suspension box that allows the mouse to hang by its tail without its body touching any surfaces.
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from a hook or bar within the apparatus.
-
The total duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Test compounds or vehicle are administered (e.g., i.p.) at a predetermined time before the test.
Mechanism of Action and Signaling Pathways
The antidepressant effects of these compounds are primarily mediated through the modulation of monoaminergic systems in the brain.
Tricyclic Antidepressants (TCAs) and Selective Serotonin Reuptake Inhibitors (SSRIs) Signaling Pathway
TCAs, such as cidoxepin, imipramine, and amitriptyline, block the reuptake of both serotonin (5-HT) and norepinephrine (NE).[12][13][14] SSRIs, like fluoxetine, are more selective for the serotonin transporter (SERT).[15][16] The resulting increase in synaptic neurotransmitter levels initiates a cascade of downstream signaling events.
Downstream Neuronal Signaling Cascade
The activation of postsynaptic receptors by increased levels of serotonin and norepinephrine leads to the modulation of intracellular signaling pathways, such as the cyclic AMP (cAMP) and Brain-Derived Neurotrophic Factor (BDNF) pathways. These pathways ultimately regulate gene expression and protein synthesis, leading to neuroplastic changes that are thought to underlie the therapeutic effects of antidepressants.
References
- 1. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Evaluation of Antidepressant-Like Effect of Genistein and Its Combination with Amitriptyline: An Acute and Chronic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 14. lecturio.com [lecturio.com]
- 15. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 16. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
Unraveling Cross-Reactivity: A Comparative Guide to Cidoxepin in Doxepin Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: Doxepin and Its Isomer
Doxepin, a widely used tricyclic antidepressant, exists as a mixture of (E) and (Z) geometric isomers. Commercial formulations typically contain a higher proportion of the (E)-isomer. Cidoxepin is the pure (Z)-isomer of doxepin. Given that antibodies in immunoassays recognize specific three-dimensional structures, the presence of different isomers can significantly impact assay performance. The structural similarity between doxepin and cidoxepin makes cross-reactivity in doxepin immunoassays highly probable.
Quantitative Cross-Reactivity Data
Direct quantitative cross-reactivity data for cidoxepin in commercially available doxepin or tricyclic antidepressant (TCA) immunoassays is not specified in the reviewed literature or package inserts. However, data for doxepin and other structurally related TCAs provide a strong indication of potential cross-reactivity. The following table summarizes the concentration of various TCAs required to produce a positive result in different immunoassays. It is important to note that since commercial doxepin contains cidoxepin, the listed doxepin cross-reactivity inherently includes the contribution of the (Z)-isomer.
| Immunoassay Platform | Target Analyte (Cutoff) | Compound | Concentration for Positive Result (ng/mL) |
| Biosite Triage | Nortriptyline | Amitriptyline | 750 |
| Desipramine | 1,500 | ||
| Doxepin | 1,500 | ||
| Imipramine | 750 | ||
| Nortriptyline | 1,000 | ||
| Syva Rapid Test | Nortriptyline (1000 ng/mL) | Amitriptyline | 1,000 |
| Desipramine | 1,000 | ||
| Doxepin | 1,000 | ||
| Imipramine | 1,000 | ||
| Nortriptyline | 1,000 | ||
| TCA Rapid Test Cassette | Nortriptyline (1000 ng/mL) | Amitriptyline | 700 |
| Desipramine | 300 | ||
| Doxepin | 2,000 | ||
| Imipramine | 800 | ||
| Nortriptyline | 1,000 |
Note: This data is compiled from various immunoassay package inserts. The absence of cidoxepin in these tables highlights a significant data gap. Researchers should be aware that the cross-reactivity of cidoxepin is expected to be significant and may vary between different assays.
Experimental Protocols: A Closer Look at Immunoassay Methodology
The most common immunoassay format for detecting small molecules like doxepin is the competitive immunoassay . The following protocol outlines the general steps involved in a typical lateral flow competitive immunoassay for tricyclic antidepressants.
Principle: This assay is based on the principle of competitive binding. Drugs that may be present in the specimen compete against a drug conjugate for binding sites on a specific antibody.
Materials:
-
Test cassette/strip
-
Specimen (e.g., urine, serum)
-
Dropper (if applicable)
-
Timer
Procedure:
-
Specimen Collection: Collect the biological specimen according to standard laboratory procedures.
-
Assay Preparation: Bring the test device and specimen to room temperature.
-
Application of Specimen: Apply a specified volume of the specimen to the sample well of the test device.
-
Incubation: Allow the specimen to migrate across the test strip by capillary action. The incubation time is typically short, often around 5 minutes.
-
Interpretation of Results:
-
Negative Result: The presence of both a control line and a test line indicates that the concentration of the target drug (and cross-reactants) is below the cutoff level. The unbound antibody-particle conjugate migrates further and is captured by the immobilized drug conjugate at the test line.
-
Positive Result: The presence of only the control line indicates that the drug concentration is at or above the cutoff. The drug in the sample saturates the antibody binding sites, preventing the antibody-particle conjugate from binding to the drug conjugate at the test line.
-
Invalid Result: The absence of a control line indicates a procedural error or that the test is not working correctly.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the pharmacological context, the following diagrams are provided.
Conclusion and Recommendations
The available data strongly suggest that cidoxepin will exhibit significant cross-reactivity in doxepin immunoassays due to its isomeric relationship with doxepin. The extent of this cross-reactivity is likely to be comparable to that of doxepin itself, but may differ depending on the specific antibody used in the assay.
For researchers and drug development professionals, the following recommendations are crucial:
-
Acknowledge the Data Gap: Be aware that specific cross-reactivity data for cidoxepin is largely unavailable for commercial immunoassays.
-
Confirm with a Specific Method: Positive results from a doxepin immunoassay in a subject known to be taking cidoxepin should be considered presumptive and confirmed with a more specific, quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Assay Validation: When developing or validating an immunoassay for doxepin, it is essential to test the cross-reactivity of cidoxepin and the individual (E) and (Z) isomers of doxepin to fully characterize the assay's specificity.
-
Consult Manufacturers: For critical applications, contact the immunoassay manufacturer directly to inquire about any available data on the cross-reactivity of doxepin isomers.
By understanding the potential for cross-reactivity and employing appropriate confirmatory methods, researchers can ensure the accuracy and reliability of their data in studies involving doxepin and its isomers.
A Head-to-Head In Vitro Comparison of Cidoxepin and its E-isomer
An objective analysis of the pharmacological and biological activities of the geometric isomers of doxepin, providing researchers, scientists, and drug development professionals with essential comparative data.
Doxepin, a tricyclic antidepressant and antihistamine, is commercially available as a mixture of two geometric isomers: the Z-isomer, known as cidoxepin, and the E-isomer. Typically, this mixture contains approximately 15% cidoxepin and 85% of the E-isomer.[1][2] While structurally similar, these isomers exhibit distinct pharmacological profiles, influencing their therapeutic effects and potential side effects. This guide provides a detailed in vitro comparison of cidoxepin and its E-isomer, focusing on their receptor binding affinities and functional activities at key pharmacological targets.
Receptor Binding Affinities
The differential binding affinities of cidoxepin and its E-isomer to various receptors and transporters are central to their distinct pharmacological effects. The following table summarizes the available in vitro binding data.
| Target | Isomer | Binding Affinity (Ki, nM) | Fold Difference (E/Z) | Reference |
| Histamine H1 Receptor (H1R) | Cidoxepin (Z-isomer) | ~5.2-fold higher affinity | 0.19 | [3][4] |
| E-isomer | - | |||
| Norepinephrine Transporter (NET) | Cidoxepin (Z-isomer) | 130 ± 1.1 | 3.8 | [5] |
| E-isomer | 34 ± 1.1 | [5] | ||
| Serotonin Transporter (SERT) | Cidoxepin (Z-isomer) | 330 ± 1.2 | 3.3 | [5] |
| E-isomer | 100 ± 1.1 | [5] | ||
| Muscarinic Receptors | Cidoxepin (Z-isomer) | 3-fold higher central anticholinergic activity (in vivo) | Not Available | [6] |
| E-isomer | - | [6] | ||
| Alpha-1 Adrenergic Receptors | Doxepin (mixture) | 24 nM | Not Available | [7] |
Note: A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms underlying the observed activities of cidoxepin and its E-isomer, it is essential to understand the relevant signaling pathways and the experimental workflows used to study them.
Histamine H1 Receptor Signaling
Doxepin isomers act as antagonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Antagonism of H1R in the central nervous system is a primary mechanism for the sedative effects of doxepin.
Monoamine Transporter Inhibition
The antidepressant effects of doxepin are attributed to its inhibition of serotonin and norepinephrine reuptake by their respective transporters, SERT and NET. This action increases the concentration of these neurotransmitters in the synaptic cleft.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of cidoxepin and its E-isomer.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor (e.g., H1R, muscarinic, or adrenergic receptors) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a radiolabeled ligand (a compound that binds specifically to the receptor and is tagged with a radioactive isotope), and varying concentrations of the test compound (cidoxepin or E-isomer).
-
"Total binding" wells contain only the membrane and radioligand.
-
"Non-specific binding" wells contain the membrane, radioligand, and a high concentration of a non-radiolabeled ligand that will displace the radioligand from the receptor.
3. Incubation and Filtration:
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Monoamine Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters (e.g., SERT or NET).
1. Cell Culture:
-
A cell line endogenously or recombinantly expressing the target transporter (e.g., HEK293 cells transfected with human SERT or NET) is cultured to confluence in appropriate multi-well plates.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
The cells are then incubated with the test compound (cidoxepin or E-isomer) at various concentrations.
-
A radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) is added to each well to initiate the uptake reaction.
3. Termination of Uptake:
-
After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.
4. Quantification and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The percentage of inhibition of neurotransmitter reuptake is calculated for each concentration of the test compound relative to a control group without the inhibitor.
-
The IC50 value, the concentration of the test compound that causes 50% inhibition of reuptake, is determined using non-linear regression.
Conclusion
The in vitro data clearly demonstrate a stereoselective pharmacological profile for the geometric isomers of doxepin. Cidoxepin (Z-isomer) is a significantly more potent histamine H1 receptor antagonist, which likely underlies its pronounced sedative effects. In contrast, the E-isomer is a more effective inhibitor of both norepinephrine and serotonin transporters, suggesting a greater contribution to the antidepressant efficacy of the commercial doxepin mixture. The lack of comprehensive, directly comparative in vitro binding data for the individual isomers at muscarinic and adrenergic receptors highlights an area for future research to fully elucidate their respective side-effect profiles. This guide provides a foundational understanding for researchers and drug developers in the rational design and evaluation of therapies targeting these pathways.
References
- 1. Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective and simultaneous measurement of cis- and trans-isomers of doxepin and N-desmethyldoxepin in plasma or urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective pharmacokinetics of doxepin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Cidoxepin Hydrochloride: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of cidoxepin hydrochloride, offering a comparative overview with alternative therapies. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the pharmacological profile of cidoxepin and its standing relative to other therapeutic options for depression, anxiety, insomnia, and pruritus.
Executive Summary
Cidoxepin, the (Z)-isomer of doxepin, is a tricyclic agent with a multifaceted pharmacological profile. Its therapeutic effects are primarily attributed to its potent antagonism of the histamine H1 receptor and its inhibition of serotonin and norepinephrine reuptake. At lower doses, its high affinity for the H1 receptor is leveraged for the treatment of insomnia, while at higher doses, its impact on monoamine reuptake becomes more significant, contributing to its antidepressant and anxiolytic properties. This guide presents a detailed comparison of cidoxepin's receptor binding affinities and clinical efficacy with those of selected alternative drugs, supported by experimental protocols and visualized signaling pathways.
Comparative Analysis of Receptor Binding Affinities
The therapeutic and side-effect profiles of psychotropic agents are largely determined by their affinities for various neurotransmitter receptors and transporters. The following tables summarize the in vitro binding affinities (Ki, nM) of doxepin (as a proxy for cidoxepin) and its alternatives at key molecular targets. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) for Antidepressant/Anxiolytic Agents
| Target | Doxepin | Sertraline | Mirtazapine | Amitriptyline |
| Serotonin Transporter (SERT) | 6.8 | 0.29 | 800 | 4.0 |
| Norepinephrine Transporter (NET) | 18 | 4.2 | 2000 | 10 |
| Histamine H1 Receptor | 0.21 | >10,000 | 1.6 | 0.9 |
| Muscarinic M1 Receptor | 24 | >10,000 | 800 | 1.8 |
| Alpha-1 Adrenergic Receptor | 12 | 260 | 500 | 10 |
Table 2: Comparative Receptor Binding Affinities (Ki, nM) for Hypnotic Agents
| Target | Doxepin | Trazodone | Suvorexant | Ramelteon |
| Histamine H1 Receptor | 0.21 | 1.4 | - | - |
| Serotonin 5-HT2A Receptor | 1.2 | 1.1 | - | - |
| Orexin OX1 Receptor | - | - | 0.55 | - |
| Orexin OX2 Receptor | - | - | 0.35 | - |
| Melatonin MT1 Receptor | - | - | - | 0.014 |
| Melatonin MT2 Receptor | - | - | - | 0.112 |
Table 3: Comparative Receptor Binding Affinities (Ki, nM) for Antipruritic Agents
| Target | Doxepin | Hydroxyzine | Diphenhydramine | Loratadine | Cetirizine |
| Histamine H1 Receptor | 0.21 | 2.0 | 14.08 | 414 | 6.0 |
| Muscarinic M1 Receptor | 24 | >10,000 | 210 | >10,000 | >10,000 |
Clinical Efficacy: A Comparative Overview
The clinical effectiveness of this compound is demonstrated across its various indications. This section provides a comparative summary of efficacy data from clinical trials for doxepin and its alternatives.
Table 4: Comparative Clinical Efficacy in Major Depressive Disorder
| Drug | Study Population | Primary Outcome Measure | Result |
| Doxepin | Adults with MDD | Change in HAM-D score | Equivalent efficacy to amitriptyline and clomipramine.[1] |
| Sertraline | Adults with MDD | 50% reduction in HAMD-17 score at 10 weeks | 72% response rate vs 32% for placebo.[2] |
| Mirtazapine | Adults with MDD who failed SSRI treatment | ≥50% reduction in HAM-D-17 score | 48% response rate.[3][4] |
Table 5: Comparative Clinical Efficacy in Insomnia
| Drug | Study Population | Primary Outcome Measure | Result |
| Doxepin (3 mg & 6 mg) | Adults with primary insomnia | Change in Wake After Sleep Onset (WASO) | Statistically significant improvement vs placebo.[5] |
| Trazodone (100 mg) | Adults with primary insomnia | Change in Total Sleep Time (TST) | 38-minute increase in TST over placebo.[6] |
| Suvorexant (20/15 mg) | Adults with insomnia | Patient-reported and PSG sleep maintenance and onset | Effective compared to placebo at Week 1, Month 1, and Month 3.[7] |
Table 6: Comparative Clinical Efficacy in Pruritus/Urticaria
| Drug | Study Population | Primary Outcome Measure | Result |
| Doxepin | Adults with chronic idiopathic urticaria | Reduction in lesions, itching, and swelling | Significantly better than placebo (p < 0.001). |
| Loratadine (10 mg) | Patients with chronic urticaria | Reduction in erythema, wheals, and pruritus | Marked decrease in symptoms compared to placebo.[8] |
| Cetirizine | Not specified | Not specified | High affinity for H1 receptors suggests strong antipruritic effect. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular interactions, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for a radioligand binding assay.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Experimental Protocols
The quantitative data presented in this guide were primarily generated using radioligand binding assays and neurotransmitter reuptake assays. Below are generalized protocols for these key experiments.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors).
-
Test compound (e.g., this compound).
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Equilibration: Allow the reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Serotonin/Norepinephrine Reuptake Inhibition Assay Protocol
Objective: To determine the potency (IC50) of a test compound to inhibit the reuptake of serotonin or norepinephrine.
Materials:
-
Synaptosomes (nerve terminals) prepared from rat brain tissue or cells expressing the serotonin or norepinephrine transporter.
-
Radiolabeled neurotransmitter ([3H]serotonin or [3H]norepinephrine).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Filtration apparatus.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.
-
Initiation: Initiate the reuptake reaction by adding the radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity of the filters to determine the amount of neurotransmitter taken up.
-
Data Analysis: Plot the percent inhibition of reuptake against the log concentration of the test compound to determine the IC50 value.
Conclusion
This compound's mechanism of action is characterized by a broad-spectrum activity profile, with high affinity for the histamine H1 receptor and significant inhibition of serotonin and norepinephrine transporters. This dual action underpins its efficacy in a range of psychiatric and dermatological conditions. The comparative data presented in this guide highlight the distinct pharmacological profiles of cidoxepin and its alternatives, providing a valuable resource for researchers and clinicians in the selection and development of targeted therapies. The detailed experimental protocols further serve as a practical reference for the in vitro characterization of novel compounds.
References
- 1. Review of the results from clinical studies on the efficacy, safety and tolerability of mirtazapine for the treatment of patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Efficacy and safety of mirtazapine in major depressive disorder patients after SSRI treatment failure: an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trazodone Shows Efficacy in Adults With Primary Insomnia | MDedge [mdedge.com]
- 7. jcsm.aasm.org [jcsm.aasm.org]
- 8. [Results of treatment with loratadine in patients with chronic urticaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Cidoxepin Hydrochloride Reference Standard: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Cidoxepin Hydrochloride reference standards. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate analytical techniques and reference materials.
Cidoxepin, the (Z)-isomer of Doxepin, is a critical component in pharmaceutical development and quality control.[1] The purity of its hydrochloride reference standard is paramount for accurate analytical measurements. This guide details the pharmacopeial requirements and compares the performance of various analytical techniques for purity determination.
Pharmacopeial Specifications for Doxepin Hydrochloride
The United States Pharmacopeia (USP) provides clear specifications for Doxepin Hydrochloride, which is a mixture of (E) and (Z) isomers.[2][3] Cidoxepin corresponds to the (Z)-isomer. The monograph outlines the acceptable limits for the isomeric ratio and various impurities.
Table 1: USP Acceptance Criteria for Doxepin Hydrochloride [2][3]
| Parameter | Acceptance Criteria |
| Assay | |
| Doxepin Hydrochloride Content | 98.0% - 102.0% (dried basis) |
| (Z)-Isomer (Cidoxepin) | 13.6% - 18.1% |
| (E)-Isomer | 81.4% - 88.2% |
| Organic Impurities | |
| Doxepin Related Compound A | ≤ 0.10% |
| Doxepin Related Compound B | ≤ 0.10% |
| Doxepin Related Compound C | ≤ 0.20% |
| Any Individual Unspecified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.50% |
| Other Key Parameters | |
| Loss on Drying | ≤ 0.5% |
| Residue on Ignition | ≤ 0.2% |
| Heavy Metals | ≤ 0.002% |
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the purity assessment of Doxepin Hydrochloride. However, other methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative approaches.
Table 2: Comparison of Analytical Method Performance
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Reversed-Phase HPLC (USP Method) | Chromatographic separation based on polarity. | Robust, reproducible, well-established, separates isomers and impurities. | Longer run times for isomer separation. | Resolution between (E) and (Z) isomers > 1.5, RSD < 2.0%. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Can detect doxepin and its metabolites in biological samples.[4][5] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary ratio method, no need for specific reference standards for impurities, high precision.[6][7] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. | Can provide highly accurate purity values with low uncertainty.[1][8] |
| Spectrofluorimetry | Measurement of fluorescence from a complex formed with a reagent. | High sensitivity. | Indirect method, potential for interference from other fluorescent compounds. | LOD as low as 2.95 ng/mL has been reported.[3] |
Experimental Protocols
USP HPLC Method for Assay ((E)- and (Z)-Isomer Content)
This method is designed for the accurate quantitation of the (E) and (Z)-isomers of Doxepin Hydrochloride.
Workflow for USP HPLC Assay Method
Caption: Workflow for the USP HPLC assay of Doxepin Hydrochloride isomers.
-
Mobile Phase: A mixture of methanol and a solution of 27.6 g/L of monobasic sodium phosphate in water (30:70), with the pH adjusted to 2.5 with phosphoric acid.[9]
-
Standard Solution: 0.1 mg/mL of USP Doxepin Hydrochloride Reference Standard in the Mobile Phase.[9]
-
Sample Solution: 0.1 mg/mL of the this compound reference standard in the Mobile Phase.[9]
-
Chromatographic System:
-
System Suitability:
USP HPLC Method for Organic Impurities
This method is designed to separate and quantify potential organic impurities in Doxepin Hydrochloride.
Workflow for USP Organic Impurities HPLC Method
Caption: Workflow for the USP HPLC analysis of organic impurities in Doxepin Hydrochloride.
-
Buffer: 1.42 g of dibasic sodium phosphate in 1 L of water, adjusted to a pH of 7.7 with diluted phosphoric acid.[3]
-
Mobile Phase: A filtered and degassed mixture of methanol, acetonitrile, and Buffer (50:20:30).[3]
-
Standard Solution: 0.001 mg/mL each of USP Doxepin Hydrochloride RS, USP Doxepin Related Compound A RS, and USP Doxepin Related Compound B RS, and 0.002 mg/mL of USP Doxepin Related Compound C RS in Diluent.[9]
-
Sample Solution: 1.0 mg/mL of the this compound reference standard in Diluent.
-
Chromatographic System:
-
System Suitability:
-
Resolution between doxepin related compound A and doxepin related compound C is not less than 1.5.
-
Resolution between doxepin related compound C and doxepin related compound B is not less than 1.5.
-
The signal-to-noise ratio for the analyte peaks is not less than 10.
-
Performance Comparison of HPLC Columns
The choice of HPLC column can significantly impact the separation of doxepin isomers and impurities. A study comparing different C8 columns demonstrated that while all met the USP system suitability requirements, core-shell columns offered superior performance.
Table 3: Comparison of HPLC Column Performance for Doxepin Isomer Separation
| Column Type | Particle Technology | Resolution (E/Z) | Tailing Factor | Analysis Time |
| Luna® 5 µm C8(2) | Fully Porous | 2.84 | < 2.0 | ~25 min |
| Kinetex® 5 µm C8 | Core-Shell | 3.78 | < 2.0 | ~12 min |
| Kinetex® 2.6 µm C8 | Core-Shell | High | < 2.0 | ~6 min |
The data indicates that core-shell columns, particularly those with smaller particle sizes, can provide higher resolution and significantly shorter analysis times.
Logical Relationship of HPLC Column Choice and Performance
Caption: Impact of HPLC column particle technology on analytical performance.
Conclusion
The purity of a this compound reference standard is a critical factor in ensuring the quality and accuracy of pharmaceutical analysis. While the USP provides a robust framework for purity assessment using HPLC, this guide highlights that alternative and advanced methodologies exist. For routine quality control, the official HPLC methods are well-suited. However, for applications requiring higher throughput or orthogonal verification, techniques like core-shell HPLC, GC, or qNMR should be considered. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of analytical detail.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.com [phenomenex.com]
- 3. Spectrofluorimetric Method for the Determination of Doxepin Hydrochloride in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cis- and trans-isomers of doxepin and desmethyldoxepin in the plasma of depressed patients treated with doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Methods for the Analysis of Doxepin Hydrochloride Cream | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
A Comparative In Vivo Side Effect Profile: Cidoxepin vs. Doxepin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo side effect profiles of cidoxepin and its parent compound, doxepin. Doxepin, a tricyclic antidepressant (TCA), is commercially available as a mixture of (E) and (Z) stereoisomers, with the (Z)-isomer being cidoxepin.[1][2] This analysis is based on available preclinical and clinical data to assist researchers in understanding the potential differential effects of these compounds.
Executive Summary
Doxepin is associated with a range of side effects typical of TCAs, including sedation, anticholinergic effects, and cardiovascular effects.[3][4] Cidoxepin, the (Z)-isomer of doxepin, is known to be a more potent histamine H1 receptor antagonist compared to the (E)-isomer.[5][6] This suggests that cidoxepin may have a more pronounced sedative profile. Conversely, the (E)-isomer is a more potent inhibitor of norepinephrine reuptake.[6] While direct comparative in vivo safety pharmacology studies are limited, the differing pharmacology of the isomers suggests a potential for varied side effect profiles.
Quantitative Data Comparison
Due to the limited availability of direct comparative in vivo studies, this table summarizes the known pharmacological properties that underpin the side effect profiles of cidoxepin ((Z)-doxepin) and the commercially available doxepin mixture.
| Parameter | Doxepin (E/Z Mixture) | Cidoxepin ((Z)-Doxepin) | (E)-Doxepin | Reference(s) |
| Isomer Ratio | Approximately 85:15 ((E):(Z)) | 100% (Z)-isomer | - | [7][8] |
| Histamine H1 Receptor Affinity | High | Higher affinity than the (E)-isomer, contributing significantly to sedative effects.[5][6] | Lower affinity than the (Z)-isomer. | [5][6] |
| Norepinephrine Reuptake Inhibition | Potent | Less potent than the (E)-isomer. | More potent than the (Z)-isomer, contributing to antidepressant efficacy and potentially to cardiovascular side effects.[6] | [6] |
| Serotonin Reuptake Inhibition | Moderate | Contributes to the overall effect. | The (E)-isomer is more active in serotonin reuptake inhibition.[5] | [5] |
| Anticholinergic Activity | Present, leading to side effects such as dry mouth, constipation, and urinary retention.[3][4] | Expected to contribute to anticholinergic side effects. | Contributes to anticholinergic side effects. | [3][4] |
| α1-Adrenergic Blockade | Present, can lead to orthostatic hypotension. | Expected to contribute to this effect. | Contributes to this effect. | [9] |
| Primary Indicated Use | Major depressive disorder, anxiety, insomnia, chronic urticaria.[7] | Investigated for its potent antihistaminic and sedative properties. | - | [7] |
| Metabolism | Primarily by CYP2D6 and CYP2C19 to active metabolite desmethyldoxepin.[5][10] The ratio of Z:E isomers of desmethyldoxepin is approximately 50:50 in plasma.[6][11] | Metabolized to desmethyldoxepin. | The E-isomer also undergoes hydroxylation by CYP2D6.[6] | [5][6][10] |
Signaling Pathways and Side Effects
The side effects of doxepin and its isomers are mediated by their interactions with various receptors and transporters.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to assess the side effect profile of tricyclic antidepressants like doxepin and cidoxepin.
General Health and Behavioral Assessment (Irwin Test)
The Irwin test is a comprehensive screen to detect overt physiological and behavioral changes.[12][13][14][15][16]
Protocol:
-
Animals: Male and female rats or mice are used, with group sizes of 8-10 animals.[13]
-
Acclimation: Animals are acclimated to the testing room for at least 30-60 minutes before the test.[14]
-
Dosing: The test compound (cidoxepin or doxepin) or vehicle is administered, typically via oral gavage or intraperitoneal injection. A range of doses is tested to establish a dose-response relationship.
-
Observation: A trained observer, blinded to the treatment groups, systematically assesses a range of parameters at specified time points post-dosing (e.g., 30, 60, 120, and 240 minutes).
-
Parameters Assessed:
-
Behavioral: Spontaneous activity, posture, gait, tremors, convulsions, arousal, and stereotyped behaviors.
-
Neurological: Righting reflex, pinna reflex, corneal reflex, grip strength, and pain response (e.g., tail-pinch test).
-
Autonomic: Piloerection, salivation, lacrimation, pupil size, and body temperature.
-
-
Scoring: Observations are scored using a standardized scale to quantify the presence and severity of any abnormalities.
Motor Coordination Assessment (Rotarod Test)
This test evaluates the effect of a substance on motor coordination and balance.[17][18][19][20][21]
Protocol:
-
Apparatus: A commercially available rotarod apparatus for mice or rats.
-
Animals: Mice or rats are used.
-
Training: Animals are trained on the rotarod at a constant speed (e.g., 4-5 RPM) for a set duration (e.g., 60 seconds) for 2-3 trials to establish a baseline performance.[17]
-
Testing:
-
The test compound or vehicle is administered.
-
At peak effect time, animals are placed on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 300 seconds).[18][19]
-
The latency to fall from the rod is recorded.
-
Multiple trials (typically 3) are conducted with an inter-trial interval (e.g., 15 minutes).[19]
-
-
Data Analysis: The average latency to fall is compared between treatment groups. A significant decrease in latency indicates impaired motor coordination.
Catalepsy Assessment
This test is used to measure drug-induced catalepsy, a state of immobility and muscle rigidity.[22][23][24][25]
Protocol:
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9-12 cm).[23]
-
Animals: Rats are commonly used for this test.
-
Procedure:
-
Following administration of the test compound or vehicle, the rat's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is measured with a stopwatch.[23]
-
A cut-off time (e.g., 180 seconds) is typically used.
-
Measurements are taken at several time points post-dosing to assess the onset and duration of the cataleptic state.
-
-
Data Analysis: The mean descent latency is compared across treatment groups.
Cardiovascular Safety Assessment
Given the known cardiovascular risks of TCAs, in vivo assessment is critical.[26][27][28][29][30]
Protocol:
-
Animals: Anesthetized or conscious telemetered animals (e.g., dogs, non-human primates, or rodents) are used.
-
Procedure:
-
Animals are surgically implanted with telemetry devices to continuously monitor cardiovascular parameters.
-
After a recovery period, baseline cardiovascular data (ECG, blood pressure, heart rate) are collected.
-
The test compound or vehicle is administered.
-
Cardiovascular parameters are continuously monitored for a specified period post-dosing.
-
-
Parameters Measured:
-
ECG: Heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTc).
-
Hemodynamics: Systolic, diastolic, and mean arterial blood pressure.
-
-
Data Analysis: Changes from baseline and comparisons between treated and control groups are statistically analyzed to identify any adverse cardiovascular effects.
Anticholinergic Side Effect Assessment
In vivo models can be used to quantify the anticholinergic effects of drugs.[31][32][33]
Protocol:
-
Salivary Flow Measurement:
-
Animals: Rats or mice.
-
Procedure:
-
Animals are anesthetized.
-
A pre-weighed cotton ball is placed in the mouth for a specific duration to collect saliva.
-
Salivation is stimulated using a muscarinic agonist (e.g., pilocarpine).
-
The test compound or vehicle is administered prior to the stimulant.
-
The amount of saliva collected is determined by the change in the weight of the cotton ball.
-
-
Data Analysis: Inhibition of pilocarpine-induced salivation indicates anticholinergic activity.
-
-
Mydriasis (Pupil Dilation) Measurement:
-
Animals: Rodents.
-
Procedure:
-
The test compound is administered systemically or topically to the eye.
-
Pupil diameter is measured at various time points using a calibrated instrument.
-
-
Data Analysis: An increase in pupil diameter compared to the vehicle control indicates an anticholinergic effect.
-
Conclusion
While direct comparative in vivo studies are scarce, the distinct pharmacological profiles of cidoxepin ((Z)-doxepin) and the (E)-isomer within the standard doxepin formulation provide a basis for predicting their side effect profiles. Cidoxepin's higher affinity for the histamine H1 receptor suggests a greater potential for sedation. The (E)-isomer's more potent norepinephrine reuptake inhibition may contribute more significantly to both the antidepressant efficacy and the cardiovascular side effects of doxepin. The experimental protocols outlined provide a framework for conducting rigorous in vivo comparative studies to further elucidate the specific side effect profiles of cidoxepin and doxepin. Such studies are crucial for the development of safer and more targeted therapeutic agents.
References
- 1. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 4. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. preprints.org [preprints.org]
- 7. Doxepin - Wikipedia [en.wikipedia.org]
- 8. Stereoselective pharmacokinetics of doxepin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Doxepin inhibits CYP2D6 activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Irwin | Taconic Biosciences [taconic.com]
- 15. scispace.com [scispace.com]
- 16. porsolt.com [porsolt.com]
- 17. Rotarod-Test for Mice [protocols.io]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. mmpc.org [mmpc.org]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 23. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Catalepsy test in rats [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Antidepressant Use and the Risk of Major Adverse Cardiovascular Events in Patients Without Known Cardiovascular Disease: A Retrospective Cohort Study [frontiersin.org]
- 27. The cardiovascular safety of tricyclic antidepressants in overdose and in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The cardiovascular safety of tricyclic antidepressants in overdose and in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Tricyclic Antidepressants Associated With Increased Cardiovascular Risk | MDedge [mdedge.com]
- 31. Measurement of anticholinergic effects of psychotropic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In vivo human models for the study of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Solifenacin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Cidoxepin Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cidoxepin hydrochloride, a tricyclic antidepressant, is classified as a hazardous substance, toxic if swallowed, and requires meticulous disposal procedures in adherence to stringent regulatory standards.[1][2][3] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with guidelines from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
Hazard Profile and Safety Precautions
This compound is a potent pharmaceutical compound that necessitates careful handling. Accidental ingestion can be harmful, with toxic effects potentially resulting from swallowing the material.[1][4][5] It is crucial to avoid all personal contact, including inhalation of dust, and to wear appropriate personal protective equipment (PPE), such as gloves, and eye protection, when handling this substance.[1][6] Work should be conducted in a well-ventilated area, and hands should be thoroughly washed after handling.[1]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Toxic if swallowed.[2][3] | Ingestion, Inhalation, Eye/Skin Contact.[5] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[3] | - |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[1] It is imperative to manage it as a hazardous waste.
1. Waste Identification and Segregation:
-
Clearly label this compound waste with "Hazardous Waste" and the chemical name.
-
Segregate this compound waste from non-hazardous laboratory trash. It should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
Store waste in a designated "Satellite Accumulation Area" (SAA), which must be inspected weekly for any leaks.[7]
2. Containerization:
-
Use a compatible, leak-proof container with a secure, screw-on cap for all this compound waste. The container must be in good condition, free from rust or leaks.[8][9]
-
Ensure the container material is not reactive with the chemical.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]
-
Keep the waste container closed at all times, except when adding waste.[8]
-
Place the primary container in a secondary container to contain any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container.[8]
3. Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash. [1] This is strictly prohibited for hazardous pharmaceutical waste to prevent environmental contamination and interference with wastewater treatment systems.[10][11]
-
Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Hazardous pharmaceutical waste is typically treated by incineration at a permitted facility.[10][12][13]
4. Handling Spills:
-
In the event of a minor spill, remove all ignition sources and clean it up immediately using dry procedures to avoid generating dust.[1] Wear appropriate PPE. Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.[1]
-
For major spills, evacuate the area and alert emergency responders.[1]
5. Empty Container Disposal:
-
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical residue.[9] The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[9]
Regulatory Framework
The disposal of pharmaceutical waste is governed by several key regulations:
-
Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates the management of hazardous wastes from generation to disposal.[14][15] In 2019, the EPA finalized the "Subpart P" rule, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[10][16] A key provision of Subpart P is the prohibition of sewering hazardous waste pharmaceuticals.[10]
-
Drug Enforcement Administration (DEA): While Cidoxepin is not currently listed as a controlled substance, the DEA has regulations for the disposal of controlled substances, which often involve a "non-retrievable" standard of destruction.[13] It is good practice to be aware of these regulations as they represent a high standard for pharmaceutical waste disposal.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pccarx.com [pccarx.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. epa.gov [epa.gov]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 13. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 14. danielshealth.com [danielshealth.com]
- 15. pfw.edu [pfw.edu]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
